Product packaging for 4-(Benzyloxy)-2-hydrazinylpyridine(Cat. No.:CAS No. 1566496-90-9)

4-(Benzyloxy)-2-hydrazinylpyridine

Cat. No.: B2803430
CAS No.: 1566496-90-9
M. Wt: 215.256
InChI Key: NDAANNWNDJVCNK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-hydrazinylpyridine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.256. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O B2803430 4-(Benzyloxy)-2-hydrazinylpyridine CAS No. 1566496-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylmethoxypyridin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-15-12-8-11(6-7-14-12)16-9-10-4-2-1-3-5-10/h1-8H,9,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAANNWNDJVCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway of 4-(Benzyloxy)-2-hydrazinylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step synthesis pathway for 4-(Benzyloxy)-2-hydrazinylpyridine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of a key intermediate, 4-(Benzyloxy)-2-chloropyridine, followed by a nucleophilic aromatic substitution with hydrazine. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step process:

  • Step 1: O-Benzylation of 2-chloro-4-hydroxypyridine. The synthesis commences with the protection of the hydroxyl group of 2-chloro-4-hydroxypyridine as a benzyl ether. This is typically achieved through a Williamson ether synthesis, reacting 2-chloro-4-hydroxypyridine with benzyl bromide or benzyl chloride in the presence of a base.

  • Step 2: Nucleophilic Aromatic Substitution. The resulting 4-(Benzyloxy)-2-chloropyridine undergoes a nucleophilic aromatic substitution reaction with hydrazine hydrate. In this step, the hydrazinyl group displaces the chlorine atom at the 2-position of the pyridine ring to yield the final product, this compound.

II. Data Presentation

The following table summarizes the key quantitative data associated with the synthesis pathway.

StepReactantsProductsReagents & SolventsReaction ConditionsYield (%)
12-chloro-4-hydroxypyridine, Benzyl bromide4-(Benzyloxy)-2-chloropyridinePotassium carbonate (K₂CO₃), Dimethylformamide (DMF)80-100 °C, 4-6 hours>90
24-(Benzyloxy)-2-chloropyridine, Hydrazine hydrateThis compoundEthanol (optional)100-120 °C, 12-24 hours75-85

III. Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)-2-chloropyridine

Methodology:

  • To a stirred solution of 2-chloro-4-hydroxypyridine (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(Benzyloxy)-2-chloropyridine.

Step 2: Synthesis of this compound

Methodology:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 4-(Benzyloxy)-2-chloropyridine (1.0 eq) in an excess of hydrazine hydrate (10-20 eq). The use of a co-solvent such as ethanol is optional but can aid in solubility.

  • Heat the reaction mixture to 100-120 °C

chemical and physical properties of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific data exclusively for 4-(Benzyloxy)-2-hydrazinylpyridine is limited. This guide provides a comprehensive overview of its predicted properties and potential synthesis routes based on data from closely related chemical structures. The information herein is intended to serve as a foundational resource for researchers and drug development professionals.

Core Chemical and Physical Properties

Table 1: Predicted Molecular and Physical Properties of this compound

PropertyPredicted Value/InformationSource/Analogue
Molecular Formula C₁₂H₁₃N₃OBased on structure
Molecular Weight 215.25 g/mol Based on structure
Appearance Likely a solid at room temperatureAnalogy with similar compounds
Solubility Expected to be soluble in organic solvents like methanol.[1]Inferred from 2-Hydrazinopyridine[1]
CAS Number 1566496-90-9BLD Pharm

For comparison, physical and chemical data for structurally related compounds are presented in the tables below.

Table 2: Properties of 4-(Benzyloxy)pyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)
4-(Benzyloxy)pyridine49826-70-2C₁₂H₁₁NO185.22 g/mol 57-58
4-(Benzyloxy)pyridine N-oxide2683-66-1C₁₂H₁₁NO₂201.22 g/mol 178-179 (dec.)[2]
4-(Benzyloxy)pyridin-2-amine85333-26-2C₁₂H₁₂N₂O200.24 g/mol Not available

Table 3: Properties of Hydrazinylpyridine Isomers and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightMelting Point (°C)Boiling Point (°C)
2-Hydrazinopyridine4930-98-7C₅H₇N₃109.13 g/mol 41-44[1]269.7 at 760 mmHg[1]
5-(Benzyloxy)-2-hydrazinylpyridine1780454-25-2C₁₂H₁₃N₃O215.25 g/mol Not availableNot available

Proposed Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented, a plausible route can be designed based on established methods for preparing hydrazinylpyridines from their corresponding halo-pyridines.[3][4][5] The most common approach involves the nucleophilic substitution of a chlorine or bromine atom on the pyridine ring with hydrazine.

Proposed Synthesis of this compound

This protocol is adapted from the general synthesis of 2-hydrazinopyridine from 2-chloropyridine.[4]

Starting Material: 4-(Benzyloxy)-2-chloropyridine. (This precursor would first need to be synthesized, for instance, from 2-chloro-4-hydroxypyridine and benzyl bromide).

Reaction:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(Benzyloxy)-2-chloropyridine (1 equivalent) in a suitable high-boiling solvent such as butan-1-ol.[4]

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution. Using a large excess of hydrazine hydrate is a common strategy to maximize yield and minimize the formation of dimer byproducts.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24-48 hours.[4]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water.[4]

    • Extract the product into an organic solvent such as ethyl acetate (3-5 times).[4]

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.[4]

    • The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The spectra of substituted pyridines can be complex, and 2D NMR techniques may be necessary for unambiguous assignment.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups such as N-H stretches from the hydrazine moiety and C-O stretches from the benzyloxy group.

Potential Biological Significance

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[][9][10] The introduction of different functional groups to the pyridine ring plays a crucial role in modulating the pharmacological properties of these compounds.[9] Specifically, imidazopyridine derivatives have shown potential as antitumor, antibacterial, and antiviral agents.[11] Given these precedents, this compound could serve as a valuable intermediate for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

Visualized Workflows

The following diagrams illustrate the proposed synthesis workflow and a general workflow for the characterization and screening of a novel chemical entity like this compound.

G cluster_synthesis Synthesis Stage start Starting Material: 4-(Benzyloxy)-2-chloropyridine reaction Reaction with Hydrazine Hydrate start->reaction Reflux, 48h workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

G cluster_characterization Characterization & Screening synthesis Synthesized Compound nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir purity Purity Assessment (e.g., HPLC) synthesis->purity screening Biological Activity Screening purity->screening If pure data Data Analysis & SAR Studies screening->data

Caption: General workflow for characterization and biological evaluation of a novel compound.

References

Potential Mechanism of Action of 4-(Benzyloxy)-2-hydrazinylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Benzyloxy)-2-hydrazinylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a benzyloxy group at the 4-position and a hydrazinyl group at the 2-position. While this specific molecule is not extensively characterized in biological literature, its structural motifs are present in various compounds with demonstrated pharmacological activities. This guide will explore the potential mechanisms of action of this compound by examining the biological roles of its core components.

Inferred Biological Activities from Structural Analogs

Analysis of scientific literature reveals that derivatives of 2-hydrazinopyridine and benzyloxypyridine exhibit a range of biological effects, including antimicrobial, anticancer, and antileishmanial activities. These findings provide a basis for postulating the potential therapeutic applications and mechanistic pathways of this compound.

Table 1: Summary of Biological Activities of Structurally Related Compound Classes

Compound ClassReported Biological ActivitiesPotential Therapeutic Areas
2-Hydrazinopyridine DerivativesAntileishmanial, Anticancer, AntimicrobialInfectious Diseases, Oncology
Benzyloxypyridine DerivativesAntimicrobial, Probiotic-friendlyInfectious Diseases, Microbiome Modulation
Hydrazone DerivativesAntimycobacterial, Antibacterial, AnticancerInfectious Diseases, Oncology

Potential Mechanisms of Action

Based on the activities of its analogs, this compound could potentially exert its biological effects through several mechanisms.

Structurally similar 2-pyridylhydrazone derivatives have been reported to exhibit antileishmanial activity. The proposed mechanism for these compounds involves the induction of oxidative stress and mitochondrial dysfunction in the parasite.[1] It is plausible that this compound could act through a similar pathway.

  • Induction of Reactive Oxygen Species (ROS): The molecule may interfere with the parasite's or microbe's redox homeostasis, leading to an accumulation of damaging reactive oxygen species.

  • Mitochondrial Dysfunction: It could disrupt the mitochondrial membrane potential and inhibit key respiratory enzymes, leading to a collapse of cellular energy production and apoptosis.

G cluster_cell Pathogen Cell Compound Compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Induces Mitochondrion Mitochondrial Dysfunction Compound->Mitochondrion Disrupts Apoptosis Cell Death (Apoptosis) ROS->Apoptosis Mitochondrion->Apoptosis

Caption: Potential antimicrobial/antileishmanial mechanism of action.

Various pyridine and hydrazone derivatives have demonstrated antiproliferative effects against cancer cell lines.[2][3] The benzyloxy group might enhance cell membrane permeability, facilitating the molecule's entry into cancer cells. Potential anticancer mechanisms could include:

  • Enzyme Inhibition: The compound might inhibit kinases or other enzymes crucial for cancer cell signaling and proliferation.

  • Induction of Apoptosis: Similar to its potential antimicrobial action, it could trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: The molecule may interfere with the cell cycle machinery, leading to arrest at specific checkpoints and preventing cell division.

G cluster_cancer_cell Cancer Cell Compound Compound Kinase Kinase Signaling Compound->Kinase Inhibits CellCycle Cell Cycle Progression Compound->CellCycle Arrests Kinase->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Caption: Potential anticancer signaling pathway disruption.

Proposed Experimental Protocols

To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary.

A general workflow to screen for the biological activity of a novel compound would involve a tiered approach from in vitro assays to more complex cellular and organismal models.

G Start Novel Compound (this compound) InVitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) Start->InVitro CellBased Cell-Based Assays (Cytotoxicity, Proliferation, ROS) InVitro->CellBased Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) CellBased->Mechanism InVivo In Vivo Models (Animal studies) Mechanism->InVivo End Lead Optimization InVivo->End

Caption: General experimental workflow for compound screening.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Leishmania promastigotes, bacteria, or fungi).

    • Include positive (standard drug) and negative (vehicle) controls.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC by visual inspection or by measuring absorbance/fluorescence, which corresponds to the lowest concentration of the compound that inhibits visible growth.

  • Reactive Oxygen Species (ROS) Assay:

    • Treat the microbial or parasitic cells with this compound at various concentrations.

    • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates ROS production.

  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Treat cells with the compound as described above.

    • Stain the cells with a potentiometric fluorescent dye (e.g., JC-1 or TMRE).

    • Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates mitochondrial membrane depolarization.

  • MTT/MTS Assay for Cytotoxicity:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24-72 hours.

    • Add MTT or MTS reagent to each well and incubate.

    • Measure the absorbance at the appropriate wavelength to determine cell viability. Calculate the IC50 value.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cancer cells with the compound for a defined period.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide).

    • Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Kinase Inhibition Assays:

    • Utilize commercially available kinase assay kits for specific kinases of interest (e.g., EGFR, VEGFR).

    • Incubate the recombinant kinase, substrate, ATP, and varying concentrations of this compound.

    • Measure the kinase activity by detecting the phosphorylated substrate, typically through luminescence or fluorescence.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the known biological activities of its structural analogs provide a strong rationale for investigating its potential as an antimicrobial, antileishmanial, or anticancer agent. The proposed mechanisms, centered around the induction of oxidative stress, mitochondrial dysfunction, and inhibition of key cellular proliferation pathways, offer a starting point for targeted experimental validation. The experimental protocols detailed in this guide provide a roadmap for researchers to systematically characterize the pharmacological profile of this intriguing molecule. Further research is warranted to confirm these hypotheses and to explore the full therapeutic potential of this compound.

References

Synthesis of Novel 4-(Benzyloxy)-2-hydrazinylpyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 4-(benzyloxy)-2-hydrazinylpyridine derivatives. This class of compounds holds significant potential in medicinal chemistry, and this document outlines the core synthetic methodologies, experimental protocols, and characterization data structure.

Introduction

Pyridine and its derivatives are fundamental scaffolds in drug discovery, known for a wide range of biological activities. The introduction of a hydrazinyl group at the 2-position and a benzyloxy group at the 4-position of the pyridine ring creates a versatile intermediate for the synthesis of a diverse library of compounds, particularly hydrazones, which have demonstrated antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. This guide details the synthesis of the core intermediate, this compound, and its subsequent derivatization.

Synthetic Pathway

The synthesis of this compound derivatives typically follows a two-step process. The first step involves the nucleophilic substitution of a suitable leaving group at the 2-position of a 4-(benzyloxy)pyridine precursor with hydrazine. The most common precursor is 4-(benzyloxy)-2-chloropyridine. The resulting this compound can then be reacted with various aldehydes or ketones to form the corresponding hydrazone derivatives.

Synthesis of this compound

The key reaction is the hydrazinolysis of 4-(benzyloxy)-2-chloropyridine. This reaction is typically carried out using hydrazine hydrate in a suitable solvent.

Synthesis_Step1 start 4-(Benzyloxy)-2-chloropyridine process Nucleophilic Aromatic Substitution start->process reagent1 Hydrazine Hydrate (H2NNH2·H2O) reagent1->process solvent Solvent (e.g., Ethanol, n-Butanol) solvent->process conditions Reflux product This compound conditions->product process->conditions

Caption: General synthesis of this compound.

Synthesis of Novel this compound Derivatives (Hydrazones)

The synthesized this compound serves as a versatile intermediate for the creation of a library of novel derivatives. A common and straightforward derivatization is the condensation reaction with various aromatic or heteroaromatic aldehydes to yield the corresponding hydrazones.

Synthesis_Step2 start This compound process Condensation Reaction start->process reagent Substituted Aldehyde (R-CHO) reagent->process catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->process conditions Reflux in Ethanol product Novel Hydrazone Derivative conditions->product process->conditions

Caption: Synthesis of novel hydrazone derivatives.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions for specific substrates and scales.

Synthesis of this compound
  • Reaction Setup: To a solution of 4-(benzyloxy)-2-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (excess, typically 3-5 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Procedure for the Synthesis of this compound Hydrazone Derivatives
  • Reaction Setup: A mixture of this compound (1.0 eq), the desired aldehyde (1.0-1.2 eq), and a catalytic amount of glacial acetic acid in ethanol is prepared.

  • Reaction Conditions: The mixture is heated at reflux for 4-8 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried to afford the pure hydrazone derivative. If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.

Data Presentation

The synthesized compounds should be characterized by standard analytical techniques. The following tables provide a template for summarizing the key quantitative data.

Table 1: Synthesis of this compound

ParameterValue
Starting Material4-(Benzyloxy)-2-chloropyridine
Molecular FormulaC₁₂H₁₃N₃O
Molecular Weight215.25 g/mol
Yield (%)To be determined
Melting Point (°C)To be determined
AppearanceTo be determined
¹H NMR (CDCl₃, ppm)To be determined
¹³C NMR (CDCl₃, ppm)To be determined
IR (KBr, cm⁻¹)To be determined
Mass Spec (m/z)To be determined

Table 2: Synthesis of Novel this compound Hydrazone Derivatives

Derivative (R group)Molecular FormulaYield (%)Melting Point (°C)¹H NMR Highlights (ppm)
e.g., PhenylC₁₉H₁₇N₃OTBDTBDTBD
e.g., 4-NitrophenylC₁₉H₁₆N₄O₃TBDTBDTBD
e.g., 2-FurylC₁₇H₁₅N₃O₂TBDTBDTBD
... (add more derivatives)............

TBD: To be determined experimentally.

Potential Signaling Pathways and Drug Discovery Workflow

While the specific biological targets of novel this compound derivatives are yet to be fully elucidated, related hydrazone-containing compounds have been reported to interact with various biological pathways implicated in cancer, inflammation, and infectious diseases. The general workflow for investigating the therapeutic potential of these novel compounds is outlined below.

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of This compound derivatization Generation of Hydrazone Library synthesis->derivatization in_vitro In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) derivatization->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar admet ADMET Profiling sar->admet in_vivo In vivo Efficacy (Animal Models) admet->in_vivo toxicology Toxicology Studies in_vivo->toxicology candidate Preclinical Candidate toxicology->candidate

Caption: A generalized workflow for drug discovery.

Conclusion

The synthesis of this compound provides a key intermediate for the development of novel hydrazone derivatives with significant therapeutic potential. The synthetic routes are robust and allow for the creation of a diverse chemical library. Further investigation into the biological activities and mechanisms of action of these compounds is warranted and represents a promising area for future research in drug discovery.

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Spectroscopic Analysis of 4-(Benzyloxy)-2-hydrazinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of this compound, a molecule of interest in medicinal chemistry and drug development. The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on the analysis of its constituent fragments: 2-hydrazinylpyridine and 4-benzyloxypyridine. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The spectral data for this compound can be predicted by examining the characteristic signals of the 2-hydrazinylpyridine and 4-benzyloxypyridine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Pyridine-H (position 3)~6.6-6.8d
Pyridine-H (position 5)~6.7-6.9dd
Pyridine-H (position 6)~7.9-8.1d
Benzyl-CH₂~5.1-5.3s
Phenyl-H (benzyl)~7.2-7.5m
NH~5.8br sBroad singlet, may exchange with D₂O
NH₂~3.8br sBroad singlet, may exchange with D₂O

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)Notes
Pyridine-C2~160-162Attached to the hydrazinyl group
Pyridine-C3~108-110
Pyridine-C4~163-165Attached to the benzyloxy group
Pyridine-C5~107-109
Pyridine-C6~148-150
Benzyl-CH₂~70-72
Phenyl-C (ipso)~136-138
Phenyl-C (ortho, meta, para)~127-129
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (hydrazine)3200-3400Medium, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic, CH₂)2850-2950Medium
C=N, C=C stretch (pyridine ring)1580-1620Strong
C=C stretch (benzene ring)1450-1600Medium to strong
C-O stretch (ether)1200-1250Strong
N-H bend (hydrazine)1500-1650Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₃N₃O), the expected data from electron ionization (EI) mass spectrometry is as follows.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
215Molecular ion [M]⁺
109[M - C₇H₇O]⁺ (loss of benzyloxy radical)
91[C₇H₇]⁺ (benzyl cation)
79[C₅H₅N]⁺ (pyridine fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

2.1.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

2.1.2. ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz or higher field NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz).

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration and desired signal-to-noise ratio.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. Phase the spectrum and calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Analysis: Acquire a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

  • Instrument: An electron ionization mass spectrometer (EI-MS).

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-500.

  • Analysis: The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments, generating a mass spectrum that shows the relative abundance of each ion.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H and ¹³C Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation Pattern) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Solubility Profile of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-(Benzyloxy)-2-hydrazinylpyridine and outlines detailed experimental protocols for its precise determination. Due to the limited availability of public data on this specific compound, this document leverages established principles of organic chemistry and standard laboratory procedures to offer a predictive analysis and a practical framework for empirical validation.

Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound, featuring a pyridine ring, a benzyloxy group, and a hydrazinyl group, suggests a degree of polarity and the potential for hydrogen bonding.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents and limited solubility in nonpolar organic solvents. Its solubility in aqueous solutions is expected to be influenced by pH due to the presence of the basic pyridine and hydrazinyl moieties.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateCapable of hydrogen bonding, but the bulky benzyloxy group may hinder dissolution.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions facilitate dissolution of polar molecules.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.
Aqueous Acid Dilute HClHighProtonation of the basic nitrogen atoms in the pyridine and hydrazinyl groups will form soluble salts.[1][2]
Aqueous Base Dilute NaOHLowThe compound does not possess acidic protons that would readily react with a base to form a soluble salt.[1][2]

Experimental Protocols for Solubility Determination

To empirically determine the solubility profile of this compound, a systematic approach using established methodologies is required. The following protocols describe the equilibrium solubility and kinetic solubility assessment methods.

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

This method provides a rapid assessment of a compound's solubility from a concentrated stock solution, often used in early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble organic solvent, typically DMSO.

  • Aqueous Buffer Addition: Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a multi-well plate.

  • Precipitation Monitoring: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) at a specific temperature.

  • Detection: The amount of precipitate can be quantified using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of an organic compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or let stand C->D E Extract clear supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Logical Framework for Solubility Classification

The following diagram outlines a decision-making process for classifying the solubility of a compound based on a series of tests in different solvents.[2][3]

Solubility_Classification Start Start with Unknown Compound Water Soluble in Water? Start->Water Litmus Test with Litmus Paper Water->Litmus Yes NaOH Soluble in 5% NaOH? Water->NaOH No Acidic Water-Soluble Acid Litmus->Acidic Red Basic Water-Soluble Base Litmus->Basic Blue Neutral_S Water-Soluble Neutral Litmus->Neutral_S Neutral NaHCO3 Soluble in 5% NaHCO3? NaOH->NaHCO3 Yes HCl Soluble in 5% HCl? NaOH->HCl No Strong_Acid Strong Acid NaHCO3->Strong_Acid Yes Weak_Acid Weak Acid NaHCO3->Weak_Acid No H2SO4 Soluble in conc. H2SO4? HCl->H2SO4 No Base Base HCl->Base Yes Neutral_I Neutral Compound H2SO4->Neutral_I Yes Inert Inert Compound H2SO4->Inert No

Caption: Decision Tree for Solubility Classification.

References

A Technical Guide to the Synthesis and Medicinal Applications of Substituted Hydrazinylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The pyridine nucleus is a cornerstone in medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] When functionalized with a hydrazinyl group, the resulting substituted hydrazinylpyridine scaffold offers a versatile platform for developing novel therapeutic agents. This is due to the unique chemical properties conferred by both the basic pyridine ring and the reactive hydrazine moiety.[4][5] This technical guide provides a comprehensive review of the synthesis and diverse biological applications of substituted hydrazinylpyridines. It covers established and modern synthetic methodologies, details key experimental protocols, and summarizes the broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties, supported by quantitative data and mechanistic diagrams. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing rings being particularly prevalent.[5] Among these, the pyridine ring, a six-membered aromatic heterocycle, is one of the most important scaffolds due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[1][3][5] The incorporation of a hydrazine (-NHNH2) or substituted hydrazinyl group onto the pyridine core creates a class of compounds known as hydrazinylpyridines. These molecules often serve as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, or act as bioactive agents in their own right.[4][6] The N-N linkage and the reactive amine functionalities are crucial structural motifs found in numerous pharmaceutical and agricultural agents.[4] This guide will explore the chemical synthesis of these valuable compounds and their expanding role in the development of new medicines.

Synthesis of Substituted Hydrazinylpyridines

The synthesis of hydrazinylpyridines can be achieved through several strategic approaches. The most common methods involve the nucleophilic aromatic substitution of a leaving group on the pyridine ring with hydrazine or the palladium-catalyzed coupling of a halopyridine with a protected hydrazine derivative.

Key Synthetic Methodologies

2.1.1 Nucleophilic Aromatic Substitution (SNAr) This is a classical and widely used method, particularly for preparing 2- and 4-hydrazinylpyridines. It involves the direct reaction of a pyridine derivative bearing a good leaving group (typically a halogen like Cl or F) at the 2- or 4-position with hydrazine hydrate, often at elevated temperatures.[7][8]

2.1.2 Palladium-Catalyzed Amination Modern cross-coupling reactions offer a milder and more versatile route. The palladium-catalyzed amination (a type of Buchwald-Hartwig reaction) allows for the coupling of 2-pyridyl chlorides, bromides, or triflates with protected hydrazine derivatives, such as di-tert-butyl hydrazodiformate.[9] This method provides a direct pathway to protected hydrazinylpyridines that can be deprotected under mild conditions, making them suitable for further functionalization.[9]

Summary of Synthetic Methods
MethodStarting MaterialReagentsKey ConditionsProductYield (%)Reference
SNAr2-ChloropyridineHydrazine hydrate100°C, 48 hours (batch)2-Hydrazinopyridine78%[7]
SNAr (Flow)2-ChloropyridineHydrazine hydrate, butan-1-ol100°C, 100s (flow reactor)2-Hydrazinopyridine95.8%[7]
SNArPyridinium halideHydrazine hydrateLow-temperature reflux2-Hydrazinylpyridine derivativeN/A[8][10]
Pd-Catalyzed Amination2-ChloropyridineDi-tert-butyl hydrazodiformate, Pd catalyst, chelating phosphine ligandN/AProtected 2-hydrazinylpyridineN/A[9]
Detailed Experimental Protocol: Synthesis of 2-Hydrazinopyridine via SNAr

This protocol is adapted from the procedure described by ChemicalBook.[7]

Materials:

  • 2-Chloropyridine (20 g, 0.176 mol)

  • Hydrazine hydrate (200 mL)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • A solution of 2-chloropyridine (1 eq.) in hydrazine hydrate (10 vol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to 100°C and stirred for 48 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the mobile phase.

  • Once the starting material is completely consumed, the reaction mixture is cooled to room temperature and diluted with water (200 mL).

  • The aqueous mixture is extracted with ethyl acetate (5 x 500 mL).

  • The organic phases are combined, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

  • The solvent is removed under reduced pressure to yield the target product, 2-hydrazinopyridine, as a red oil (15.0 g, 78% yield).

Characterization (as reported):

  • ¹H NMR (300 MHz, CDCl₃): δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH₂).[7]

  • LCMS: Calculated for C₅H₇N₃[M+H]⁺: 109.13; Found: 110.1.[7]

Visualization of Synthetic Pathways

G cluster_0 Synthesis of Hydrazinylpyridines start Halopyridine (e.g., 2-Chloropyridine) product Substituted Hydrazinylpyridine start:e->product:w  SNAr  (Route 1) start:s->product:s  Pd-Catalyzed Amination  (Route 2) hydrazine Hydrazine Hydrate hydrazine->start pd_reagent Protected Hydrazine + Pd Catalyst pd_reagent->start

Caption: General synthetic routes to substituted hydrazinylpyridines.

Applications in Medicinal Chemistry and Drug Discovery

Hydrazinylpyridines and their subsequent derivatives (especially hydrazones) exhibit a remarkable breadth of biological activities.[11][12] The pyridine moiety enhances solubility and provides a key interaction point with biological targets, while the hydrazinyl group can be readily converted into various pharmacophores or can itself participate in binding.[5]

Anticancer Activity

The dysregulation of protein kinase signaling is a hallmark of many cancers. Hydrazinylpyridine derivatives have been explored as potent kinase inhibitors. A notable example is in the development of inhibitors for the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase whose signaling pathway is implicated in tumor growth and metastasis.[13] Volitinib, a highly potent and selective c-Met inhibitor that has entered clinical development, features a complex heterocyclic system derived from a substituted pyridine precursor.[13]

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds Dimer Dimerization & Autophosphorylation cMet->Dimer PI3K PI3K/Akt Pathway Dimer->PI3K MAPK RAS/MAPK Pathway Dimer->MAPK STAT STAT Pathway Dimer->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation Metastasis Invasion & Metastasis PI3K->Metastasis MAPK->Proliferation MAPK->Metastasis STAT->Proliferation Inhibitor Hydrazinylpyridine-based c-Met Inhibitor (e.g., Volitinib) Inhibitor->cMet Blocks Binding

Caption: Simplified HGF/c-Met signaling pathway and point of inhibition.

Antimicrobial and Antiviral Activity

The search for new antimicrobial agents to combat multidrug-resistant (MDR) pathogens is a global health priority.[5] Pyridine derivatives are actively being investigated in this area.[5][14] Studies have shown that various substituted pyridines, including those synthesized from hydrazinylpyridine precursors, exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14] For instance, certain pyridine-triazoles, synthesized from 3-hydrazinylpyridine, showed excellent antimicrobial activity with low Minimum Inhibitory Concentrations (MIC).[14]

Antidiabetic Activity

Recent research has identified hydrazine-clubbed thiazole derivatives as potential agents for managing diabetes.[15] These compounds were shown to be effective inhibitors of key enzymes related to diabetes, such as aldose reductase (AR), α-glycosidase, and α-amylase. The inhibition of these enzymes can help control blood sugar levels and mitigate diabetic complications.

Summary of Biological Activity Data
Compound ClassTarget/OrganismAssayResultUnitReference
Hydrazine-Thiazole (3a-3j)Aldose Reductase (AR)Enzyme Inhibition (Kᵢ)5.47 - 23.89nM[15]
Hydrazine-Thiazole (3a-3j)α-GlycosidaseEnzyme Inhibition (Kᵢ)1.76 - 24.81µM[15]
Hydrazine-Thiazole (3a-3j)α-AmylaseEnzyme Inhibition (IC₅₀)4.94 - 28.17µM[15]
Pyridine-Triazole (127i-k)S. aureus, E. coliMIC"Excellent Activity"µg/mL[14]
Pyridine derivative (117a)E. coli, B. subtilisMIC37.5µg/mL[14]
Detailed Experimental Protocol: In-Vitro α-Glycosidase Inhibition Assay

This protocol is a generalized representation based on methodologies for evaluating antidiabetic agents.[15]

Materials:

  • α-Glycosidase enzyme solution (from Saccharomyces cerevisiae)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (substituted hydrazinylpyridine derivatives) dissolved in DMSO

  • Acarbose (standard inhibitor)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of phosphate buffer (pH 6.8).

  • Add 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of the α-glycosidase enzyme solution and pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

  • Incubate the plate at 37°C for another 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • A control reaction (without inhibitor) and a standard reaction (with acarbose) are run in parallel.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

  • The IC₅₀ or Kᵢ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Drug Discovery Workflow

G Synthesis Synthesis of Hydrazinylpyridine Library Purification Purification & Characterization (NMR, LCMS, HRMS) Synthesis->Purification Screening High-Throughput Biological Screening (In-vitro Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization (Improve Potency, ADME) SAR->Lead_Opt Lead_Opt->Synthesis Design New Analogs In_Vivo In-vivo Testing (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(Benzyloxy)-2-hydrazinylpyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-2-hydrazinylpyridine is a versatile reagent in heterocyclic chemistry, serving as a key building block for the synthesis of various fused nitrogen-containing ring systems. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a modifiable benzyloxy group on a pyridine core, makes it a valuable precursor for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazolo[1,5-a]pyridines, a class of compounds with noted biological activities.

Application: Synthesis of 7-(Benzyloxy)pyrazolo[1,5-a]pyridine Derivatives

The reaction of 2-hydrazinylpyridines with 1,3-dicarbonyl compounds is a well-established and efficient method for the synthesis of pyrazolo[1,5-a]pyridines. In this application, this compound undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, to yield the corresponding 7-(benzyloxy)pyrazolo[1,5-a]pyridine derivative. This transformation is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic heterocyclic system.

The benzyloxy group at the 7-position of the resulting pyrazolo[1,5-a]pyridine scaffold offers a strategic point for further functionalization. For instance, it can be readily deprotected to the corresponding hydroxyl group, which can then be used for the introduction of other functionalities through etherification or esterification reactions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Key Reaction: Cyclocondensation with 1,3-Dicarbonyl Compounds

The general reaction scheme for the synthesis of 7-(benzyloxy)pyrazolo[1,5-a]pyridines is depicted below. The reaction involves the condensation of this compound with a generic 1,3-dicarbonyl compound.

Caption: General reaction for the synthesis of 7-(benzyloxy)pyrazolo[1,5-a]pyridines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative 7-(benzyloxy)pyrazolo[1,5-a]pyridine derivative using a common 1,3-dicarbonyl compound.

Protocol 1: Synthesis of 7-(Benzyloxy)-5-methyl-2-phenylpyrazolo[1,5-a]pyridine

This protocol describes the reaction of this compound with 1-phenylbutane-1,3-dione.

Materials:

  • This compound

  • 1-Phenylbutane-1,3-dione

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (Saturated Aqueous Solution)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and 1-phenylbutane-1,3-dione (1.1 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 7-(benzyloxy)-5-methyl-2-phenylpyrazolo[1,5-a]pyridine.

Data Presentation:

Reactant 1Reactant 2SolventTemp. (°C)Time (h)Yield (%)
This compound1-Phenylbutane-1,3-dioneGlacial Acetic AcidReflux4-675-85

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of 7-(benzyloxy)pyrazolo[1,5-a]pyridine derivatives.

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Mix Reactants: This compound 1,3-Dicarbonyl Compound Solvent (e.g., Acetic Acid) Reaction Heat to Reflux (4-6 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench with Ice-Water Monitoring->Quench Neutralize Neutralize with NaHCO3 (aq) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Concentrate->Chromatography Characterization Characterize Product (NMR, MS, etc.) Chromatography->Characterization signaling_pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by Derivative GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->Kinase Inhibits

Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed experimental protocol for the Fischer indole synthesis of 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole, a tricyclic indole derivative, starting from 4-(Benzyloxy)-2-hydrazinylpyridine. This protocol is intended for researchers and scientists in the field of organic chemistry and drug development.

Introduction

The Fischer indole synthesis is a classic and versatile method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. This protocol adapts the Fischer indole synthesis for the preparation of a specific pyrido[2,3-b]indole derivative, which is a common scaffold in medicinal chemistry. The starting material, this compound, is a substituted hydrazinylpyridine that can be synthesized from commercially available precursors.

Reaction Principle

The synthesis proceeds in two main stages:

  • Hydrazone Formation: The reaction of this compound with a ketone (in this case, acetone) to form the corresponding hydrazone.

  • Indolization: The acid-catalyzed intramolecular cyclization of the hydrazone to form the final indole product. Polyphosphoric acid (PPA) is a commonly used catalyst for this step.

Experimental Protocol

Materials and Reagents:

ReagentSupplierCAS Number
This compound(Synthesized)1224766-30-7
AcetoneSigma-Aldrich67-64-1
Polyphosphoric Acid (PPA)Sigma-Aldrich8017-16-1
Dichloromethane (DCM)Fisher Scientific75-09-2
Saturated Sodium Bicarbonate SolutionFisher ScientificN/A
Anhydrous Sodium SulfateFisher Scientific7757-82-6
Ethyl AcetateFisher Scientific141-78-6
HexanesFisher Scientific110-54-3

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

Part 1: Synthesis of 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole

  • To a solution of this compound (1.0 g, 4.69 mmol) in a suitable solvent such as ethanol (20 mL), add acetone (0.34 g, 5.86 mmol).

  • Stir the reaction mixture at room temperature for 1 hour to form the corresponding hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the hydrazone formation is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting crude hydrazone, add polyphosphoric acid (10 g).

  • Heat the reaction mixture to 120 °C and stir for 2 hours. The color of the reaction mixture will darken.

  • After 2 hours, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (50 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole.

Part 2: Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterValue
This compound1.0 g (4.69 mmol)
Acetone0.34 g (5.86 mmol)
Polyphosphoric Acid (PPA)10 g
Reaction Temperature120 °C
Reaction Time2 hours
Expected Product7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole
Theoretical Yield1.18 g

Visualizations

Fischer_Indole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4_Benzyloxy_2_hydrazinylpyridine This compound Hydrazone Hydrazone Intermediate 4_Benzyloxy_2_hydrazinylpyridine->Hydrazone Acetone Acetone Acetone Acetone->Hydrazone Indole_Product 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole Hydrazone->Indole_Product Polyphosphoric Acid (PPA), 120 °C

Caption: Reaction pathway for the Fischer indole synthesis.

Experimental_Workflow Start Start Hydrazone_Formation 1. Hydrazone Formation: This compound + Acetone Start->Hydrazone_Formation Solvent_Removal 2. Solvent Removal Hydrazone_Formation->Solvent_Removal Indolization 3. Indolization with PPA at 120 °C Solvent_Removal->Indolization Quenching 4. Quenching with Ice Indolization->Quenching Neutralization 5. Neutralization with NaHCO3 Quenching->Neutralization Extraction 6. Extraction with DCM Neutralization->Extraction Drying_Concentration 7. Drying and Concentration Extraction->Drying_Concentration Purification 8. Column Chromatography Drying_Concentration->Purification Characterization 9. Characterization (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Polyphosphoric acid is corrosive and hygroscopic. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low Yield: Ensure complete formation of the hydrazone before proceeding with the indolization step. The temperature of the indolization reaction is critical; ensure it is maintained at 120 °C. Incomplete neutralization may also lead to loss of product during workup.

  • Impure Product: Thorough purification by column chromatography is essential. The choice of eluent system may need to be optimized based on TLC analysis.

  • Reaction Not Proceeding: Confirm the identity and purity of the starting materials. The polyphosphoric acid should be fresh and not exposed to moisture for extended periods.

Application Notes: 4-(Benzyloxy)-2-hydrazinylpyridine as a Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols for the N-arylation of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-arylation of 4-(benzyloxy)-2-hydrazinylpyridine, a critical transformation in the synthesis of diverse molecular scaffolds for drug discovery and development. The N-aryl hydrazinylpyridine core is a key structural motif in a variety of biologically active compounds. This document outlines two robust and widely applicable catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed N-arylation (Ullmann Condensation).

The protocols provided are based on established methodologies for the N-arylation of hydrazines and related nitrogen-containing heterocycles.[1][2][3][4][5] While direct literature on the N-arylation of this compound is not extensively available, the described methods are highly versatile and can be adapted for this specific substrate with appropriate optimization.

Data Presentation: Comparison of N-Arylation Methods

The choice between a Palladium or Copper-catalyzed approach often depends on factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions. The following table summarizes the key components and typical conditions for both methods.

Parameter Palladium-Catalyzed Buchwald-Hartwig Amination Copper-Catalyzed N-Arylation (Ullmann Type)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexesCuI, Cu₂O, or CuO
Ligand Phosphine-based (e.g., Xantphos, BINAP, DavePhos)Diamines (e.g., TMEDA), Amino acids (e.g., L-proline), or no ligand
Arylating Agent Aryl halides (Br, I, Cl), Aryl triflatesAryl halides (I, Br), Arylboronic acids
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF)Aprotic polar solvents (e.g., DMF, DMSO, Dioxane)
Temperature 80-120 °C100-140 °C
Reaction Time 4-24 hours12-48 hours

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a phosphine ligand.[2][4][6][7]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add sodium tert-butoxide (1.4 mmol) to the flask. Then, add anhydrous toluene (10 mL) via syringe.

  • Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-4-(benzyloxy)-2-hydrazinylpyridine.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol outlines a general procedure for the N-arylation of this compound with an aryl iodide using a copper catalyst.[1][5][8]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 mmol), the aryl iodide (1.5 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Addition of Solvent: Add anhydrous DMF (10 mL) to the reaction mixture.

  • Reaction: The mixture is heated to 120-130 °C under an inert atmosphere with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 24-48 hours), cool the reaction to room temperature. Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography using a suitable eluent (e.g., a gradient of methanol in dichloromethane) to yield the pure N-aryl-4-(benzyloxy)-2-hydrazinylpyridine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

N_Arylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product start_hydrazine 4-(Benzyloxy)-2- hydrazinylpyridine reaction_step Heating under Inert Atmosphere start_hydrazine->reaction_step start_aryl Aryl Halide or Arylboronic Acid start_aryl->reaction_step catalyst Catalyst (Pd or Cu based) catalyst->reaction_step ligand Ligand (Optional) ligand->reaction_step base Base base->reaction_step solvent Solvent solvent->reaction_step workup Aqueous Work-up & Extraction reaction_step->workup purification Column Chromatography workup->purification product N-Aryl-4-(benzyloxy)-2- hydrazinylpyridine purification->product

Caption: General workflow for the N-arylation of this compound.

Logical_Relationship cluster_methods N-Arylation Methodologies cluster_components Key Reaction Components cluster_details Specific Reagents pd_cat Palladium-Catalyzed Buchwald-Hartwig Amination catalyst Metal Catalyst pd_cat->catalyst ligand Ligand pd_cat->ligand aryl_source Arylating Agent pd_cat->aryl_source base Base pd_cat->base cu_cat Copper-Catalyzed N-Arylation (Ullmann) cu_cat->catalyst cu_cat->ligand cu_cat->aryl_source cu_cat->base pd_catalysts Pd(OAc)₂, Pd₂(dba)₃ catalyst->pd_catalysts e.g. cu_catalysts CuI, Cu₂O catalyst->cu_catalysts e.g. phosphine_ligands Xantphos, BINAP ligand->phosphine_ligands for Pd amine_ligands TMEDA, L-proline ligand->amine_ligands for Cu aryl_halides Ar-I, Ar-Br, Ar-Cl aryl_source->aryl_halides aryl_boronic Ar-B(OH)₂ aryl_source->aryl_boronic also for Cu strong_bases NaOtBu, LiHMDS base->strong_bases for Pd inorganic_bases K₂CO₃, Cs₂CO₃ base->inorganic_bases

References

Application Notes and Protocols for the Quantification of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-(Benzyloxy)-2-hydrazinylpyridine, a key intermediate in pharmaceutical synthesis. The following protocols are intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various sample matrices. The primary recommended method is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering high sensitivity and selectivity. An alternative, simpler method using Ultraviolet-Visible (UV-Vis) Spectroscopy is also described for rapid analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the accurate quantification of this compound in process samples and for purity assessment.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (90% A: 10% B).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good fit.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters (Illustrative Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) 0.9995
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Ultraviolet-Visible (UV-Vis) Spectroscopy Method

This method provides a rapid, simpler alternative for the quantification of this compound, suitable for samples with minimal interfering substances.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Methanol (Spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

3. Methodology:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

    • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.

  • Data Analysis:

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

Data Presentation

Table 2: UV-Vis Spectroscopy Method Validation Parameters (Illustrative Data)

ParameterResult
λmax ~254 nm
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (R²) 0.998
Molar Absorptivity (ε) To be determined experimentally

Visualizations

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (C18 Column) prep->hplc Injection detection UV Detector (254 nm) hplc->detection Elution data Data Acquisition & Processing detection->data Signal quant Quantification data->quant Peak Area

Caption: Workflow for HPLC-UV quantification.

UVVis_Workflow prep Sample/Standard Preparation uvvis UV-Vis Spectrophotometer prep->uvvis Cuvette measure Absorbance Measurement (λmax) uvvis->measure calibration Calibration Curve Construction measure->calibration quant Quantification calibration->quant

Caption: Workflow for UV-Vis quantification.

Application Note: Ultrasensitive Quantification of Carbonyl Compounds in Pharmaceutical Matrices using 4-(Benzyloxy)-2-hydrazinylpyridine (4-BHP) Derivatization followed by LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and highly sensitive method for the derivatization and quantification of low-level carbonyl compounds (aldehydes and ketones) in pharmaceutical samples. The method utilizes 4-(Benzyloxy)-2-hydrazinylpyridine (4-BHP) as a derivatizing agent, which reacts with carbonyls to form stable hydrazones. These derivatives exhibit enhanced chromatographic retention and significantly improved ionization efficiency for liquid chromatography-mass spectrometry (LC-MS) analysis. The protocol is suitable for researchers, scientists, and drug development professionals involved in impurity profiling, stability testing, and quality control of pharmaceutical products.

Introduction

Carbonyl compounds are a class of molecules that are of significant interest in the pharmaceutical industry. They can be present as process-related impurities, degradation products, or metabolites of active pharmaceutical ingredients (APIs). Due to their potential for toxicity and reactivity, their levels are strictly monitored and controlled. The analysis of these compounds is often challenging due to their volatility, poor ionization efficiency, and low concentrations in complex matrices.

Chemical derivatization is a widely employed strategy to overcome these analytical hurdles.[1][2] This involves chemically modifying the analyte to improve its analytical properties.[3] Hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (DNPH), have traditionally been used for this purpose.[4][5][6] This application note introduces this compound (4-BHP) as a novel derivatizing agent for the sensitive detection of carbonyl compounds by LC-MS. The benzyloxy group enhances the hydrophobicity of the resulting hydrazone, leading to improved retention in reversed-phase chromatography, while the pyridine moiety provides a readily ionizable site for sensitive mass spectrometric detection.

Principle of the Method

The derivatization reaction involves the condensation of the hydrazine group of 4-BHP with the carbonyl group of an aldehyde or ketone to form a stable hydrazone. This reaction is typically carried out in an acidic methanolic solution. The resulting 4-BHP-hydrazone derivatives are then separated by reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • This compound (4-BHP), >98% purity

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Reference standards of target carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone)

  • Drug substance or drug product samples for analysis

Experimental Protocols

Preparation of Derivatization Reagent (1 mg/mL 4-BHP Solution)
  • Accurately weigh 10 mg of this compound (4-BHP).

  • Dissolve the 4-BHP in 10 mL of methanol containing 0.1% formic acid.

  • Vortex the solution until the reagent is completely dissolved.

  • Store the solution at 4°C in a tightly sealed amber vial. The solution is stable for up to one week.

Sample Preparation and Derivatization
  • Sample Extraction: Accurately weigh a suitable amount of the drug substance or crushed drug product and dissolve or suspend it in methanol to achieve a final concentration that allows for the detection of the target carbonyl compounds within the calibration range.

  • Derivatization Reaction:

    • To 100 µL of the sample extract (or standard solution), add 100 µL of the 1 mg/mL 4-BHP derivatization reagent.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 60 minutes in a sealed vial.

    • After incubation, allow the mixture to cool to room temperature.

  • Sample Dilution: Dilute the derivatized sample with an appropriate volume of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to bring the analyte concentrations into the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-to-product ion transitions for each 4-BHP-carbonyl derivative should be optimized by infusing individual derivatized standards.

Data Presentation

The following tables summarize the representative quantitative data obtained for the analysis of three common carbonyl compounds using the 4-BHP derivatization method.

Table 1: Optimized MRM Transitions for 4-BHP Derivatized Carbonyl Compounds

Carbonyl CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Formaldehyde-4-BHP228.191.125
Acetaldehyde-4-BHP242.191.128
Acetone-4-BHP256.191.130

Table 2: Method Performance Characteristics

ParameterFormaldehyde-4-BHPAcetaldehyde-4-BHPAcetone-4-BHP
Linearity Range (ng/mL)0.1 - 1000.1 - 1000.2 - 200
Correlation Coefficient (r²)>0.998>0.997>0.995
Limit of Detection (LOD, ng/mL)0.030.040.07
Limit of Quantitation (LOQ, ng/mL)0.10.10.2
Accuracy (% Recovery)98.5 - 102.197.9 - 103.596.8 - 104.2
Precision (% RSD)< 5%< 6%< 7%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of carbonyl compounds using 4-BHP.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample Pharmaceutical Sample (Drug Substance/Product) extraction Extraction with Methanol sample->extraction reaction Reaction at 60°C for 60 min extraction->reaction reagent 4-BHP Reagent (1 mg/mL in acidic MeOH) reagent->reaction dilution Dilution reaction->dilution filtration Filtration (0.22 µm) dilution->filtration lcms UHPLC-MS/MS Analysis (MRM Mode) filtration->lcms quantification Quantification using Calibration Curve lcms->quantification result result quantification->result Final Concentration of Carbonyls

Caption: Workflow for the derivatization and analysis of carbonyl compounds.

Signaling Pathway Diagram: Reaction Mechanism

The derivatization of a carbonyl compound with this compound proceeds through a nucleophilic addition-elimination reaction, forming a stable hydrazone.

reaction_mechanism cluster_reactants Reactants cluster_product Product carbonyl R-C(=O)-R' (Aldehyde/Ketone) hydrazone Stable Hydrazone Derivative carbonyl->hydrazone + 4-BHP (Acidic Methanol) bhp This compound (4-BHP)

References

Safe Handling and Storage of 4-(Benzyloxy)-2-hydrazinylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe laboratory handling and storage of 4-(Benzyloxy)-2-hydrazinylpyridine. Due to the limited availability of specific safety data for this compound, the following guidelines are based on information from structurally analogous compounds, namely [4-(Benzyloxy)phenyl]hydrazine monohydrochloride and 2-Hydrazinopyridine. These protocols are intended to provide a framework for minimizing risk and ensuring the safe and effective use of this compound in a research and development setting.

Material Safety Profile

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules.[1] Its structure, containing a hydrazine moiety attached to a benzyloxypyridine core, suggests that it should be handled with care due to the potential for reactivity and biological activity. The safety information presented below is extrapolated from data on similar hydrazine and pyridine derivatives.

Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound was identified. The following data is for structurally related compounds and should be used as a guide for implementing safety procedures. A thorough risk assessment should be conducted before handling this compound.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard ClassificationDescriptionSource Compounds
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4-(Benzyloxy)phenyl]hydrazine monohydrochloride
Skin Corrosion/Irritation Causes skin irritation.[4-(Benzyloxy)phenyl]hydrazine monohydrochloride, 2-Hydrazinopyridine
Serious Eye Damage/Irritation Causes serious eye irritation.[4-(Benzyloxy)phenyl]hydrazine monohydrochloride, 2-Hydrazinopyridine
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4-(Benzyloxy)phenyl]hydrazine monohydrochloride, 2-Hydrazinopyridine

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to prevent exposure.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.To prevent skin contact and irritation.[2]
Eye/Face Protection Safety glasses with side shields or safety goggles.To protect eyes from dust particles and splashes.[2]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved N95 dust mask or higher-level respirator should be used.To avoid inhalation and respiratory tract irritation.

Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize the risk of exposure and accidents.

  • Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible.[3]

  • Handling Practices:

    • Avoid the formation of dust and aerosols.[2]

    • Minimize dust generation and accumulation.[3]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe dust.[4]

    • Wash hands thoroughly after handling and before breaks.[5]

    • Use non-sparking tools to prevent ignition sources.[2]

Storage Procedures

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[2][6]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

  • Labeling: Ensure the container is clearly labeled with the compound name, hazard symbols, and any other relevant safety information.

Emergency Procedures

In the event of an exposure or spill, the following first-aid and cleanup measures should be implemented immediately.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3]

Spill Cleanup:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.

  • Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3]

  • Do not let the chemical enter the environment.[3]

  • Wash the spill area thoroughly with soap and water.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

Hydrazinylpyridines are key building blocks in the synthesis of fused heterocyclic systems, such as pyrazolopyridines, which are of significant interest in medicinal chemistry.[7] The following is a representative protocol for the synthesis of a pyrazolo[3,4-b]pyridine derivative, adapted from literature procedures.[3]

Reaction Scheme: (Image of a chemical reaction showing a substituted 2-hydrazinylpyridine reacting with a 1,3-dicarbonyl compound to form a pyrazolo[3,4-b]pyridine)

Materials:

  • This compound

  • Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

Visualizations

Safe_Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weighing Weigh Compound in Fume Hood Ventilation->Weighing Reaction_Setup Set up Reaction Weighing->Reaction_Setup Workup Perform Reaction Workup Reaction_Setup->Workup Storage Store in a Cool, Dry, Well-Ventilated Area Workup->Storage Disposal Dispose of Waste According to Regulations Workup->Disposal Labeling Ensure Proper Labeling Storage->Labeling Spill Spill Response Exposure Exposure Response (First Aid)

Caption: Workflow for the safe handling and storage of this compound.

Experimental_Workflow start Start dissolve Dissolve this compound and 1,3-dicarbonyl in ethanol start->dissolve add_catalyst Add catalytic glacial acetic acid dissolve->add_catalyst reflux Heat to reflux and monitor by TLC add_catalyst->reflux cool Cool to room temperature reflux->cool isolate Isolate crude product (filtration or concentration) cool->isolate purify Purify by recrystallization or column chromatography isolate->purify end End purify->end

References

Application Notes and Protocols for the Synthesis of Bioactive Azetidin-2-one Derivatives from Hydrazone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ones, commonly known as β-lactams, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This is largely attributed to the strained four-membered ring which allows them to act as potent acylating agents, particularly as inhibitors of bacterial cell wall biosynthesis.[3] Beyond their renowned antibacterial properties, various derivatives have demonstrated antifungal, antitubercular, anti-inflammatory, anticonvulsant, and antioxidant activities.[2]

Hydrazones have emerged as versatile and crucial precursors in the synthesis of novel azetidin-2-one derivatives.[2] The classical approach for this transformation is the Staudinger [2+2] cycloaddition reaction, where a ketene, often generated in situ from an acyl chloride, reacts with an imine (in this case, the C=N bond of the hydrazone) to form the β-lactam ring.[4][5] This methodology offers a convergent and efficient route to a diverse array of substituted azetidin-2-ones.

These application notes provide detailed protocols for the synthesis of bioactive azetidin-2-one derivatives from hydrazone precursors, focusing on the widely employed Staudinger cycloaddition. The protocols are supplemented with quantitative data on reaction yields and biological activity, presented in clear tabular formats for easy comparison and analysis.

General Synthetic Workflow

The synthesis of bioactive azetidin-2-one derivatives from hydrazones typically follows a two-step process: the formation of the hydrazone precursor followed by the cyclization to the azetidin-2-one.

Synthetic Workflow Hydrazine Hydrazine Derivative Hydrazone Hydrazone Precursor Hydrazine->Hydrazone Condensation Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Hydrazone Azetidinone Azetidin-2-one Derivative Hydrazone->Azetidinone Staudinger [2+2] Cycloaddition AcylChloride Acyl Chloride (e.g., Chloroacetyl chloride) AcylChloride->Azetidinone Base Base (e.g., Triethylamine) Base->Azetidinone Bioactivity Biological Activity Screening Azetidinone->Bioactivity Characterization cluster_hydrazone Hydrazone Characterization cluster_azetidinone Azetidin-2-one Characterization Hydrazone Hydrazone IR_H IR Spectroscopy (C=N stretch: 1507-1540 cm⁻¹) Hydrazone->IR_H NMR_H ¹H-NMR Spectroscopy (N=CH proton: 8.06-8.22 ppm) Hydrazone->NMR_H Azetidinone Azetidin-2-one IR_A IR Spectroscopy (β-lactam C=O stretch: 1739-1752 cm⁻¹) Azetidinone->IR_A NMR_A ¹H-NMR Spectroscopy (N-CH and CH-Cl protons as doublets) Azetidinone->NMR_A CNMR_A ¹³C-NMR Spectroscopy (β-lactam CO: 160.3-168.2 ppm) Azetidinone->CNMR_A Potential_Signaling_Pathways cluster_antibacterial Antibacterial Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity Azetidinone Azetidin-2-one Derivative PBP Penicillin-Binding Proteins (PBPs) Azetidinone->PBP Inhibition COX Cyclooxygenase (COX) Enzymes Azetidinone->COX Inhibition Apoptosis Apoptosis Induction Azetidinone->Apoptosis CellCycle Cell Cycle Arrest Azetidinone->CellCycle CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 4-(Benzyloxy)-2-hydrazinylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the nucleophilic aromatic substitution of 4-(benzyloxy)-2-chloropyridine with hydrazine hydrate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Poor quality of hydrazine hydrate: Hydrazine hydrate can decompose over time. 3. Inertness of the starting material: The chlorine atom on the pyridine ring may not be sufficiently activated. 4. Presence of water in the reaction mixture (if not used as a solvent): Water can react with the starting material or hydrazine.1. Increase the reaction temperature to a range of 100-130°C.[1][2] 2. Use fresh, high-purity hydrazine hydrate. 3. Ensure the purity of the 4-(benzyloxy)-2-chloropyridine starting material. 4. If using a non-aqueous solvent, ensure all reagents and glassware are dry.
Low Yield 1. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. 2. Suboptimal solvent: The chosen solvent may not be ideal for the reaction. 3. Product loss during work-up: The product may be partially soluble in the aqueous phase during extraction.1. Extend the reaction time, monitoring the progress by TLC. A reaction time of 10-48 hours may be necessary.[1][2] 2. Consider using a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or an alcohol amine like N,N-dimethylpropanolamine.[1] 3. When extracting with an organic solvent like ethyl acetate, perform multiple extractions (e.g., 5 times) to maximize product recovery.[2]
Product is an oil or fails to crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: The product may not be completely dry.1. Purify the crude product by column chromatography on silica gel. 2. Ensure the product is thoroughly dried under vacuum. If the product is a red oil, this is a common observation for 2-hydrazinopyridine.[2]
Formation of Side Products 1. Reaction with atmospheric carbon dioxide: Hydrazine can react with CO2. 2. Over-reaction or side reactions of hydrazine: Hydrazine can be involved in various side reactions at high temperatures.1. Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the absorption of carbon dioxide by hydrazine hydrate.[1] 2. Use a moderate excess of hydrazine hydrate and control the reaction temperature carefully.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route is the nucleophilic aromatic substitution of 4-(benzyloxy)-2-chloropyridine with hydrazine hydrate. The reaction is typically heated in a suitable solvent.

Q2: What are the key reaction parameters to control for optimal yield and purity?

A2: The key parameters are reaction temperature, reaction time, solvent choice, and the quality of the reagents. A reaction temperature of 100-130°C is often employed.[1][2] The reaction should be run under an inert atmosphere to prevent side reactions.[1]

Q3: What solvents are recommended for this synthesis?

A3: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or alcohol amines are effective.[1] Ethanol or butanol can also be used.[2][3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and methanol (e.g., 8:2 v/v).[2]

Q5: What is the typical work-up procedure?

A5: After the reaction is complete, the mixture is typically cooled to induce crystallization. The solid product can then be collected by filtration. Alternatively, if the product does not crystallize, the reaction mixture can be diluted with water and extracted multiple times with an organic solvent such as ethyl acetate.[2] The combined organic layers are then dried and the solvent is removed under reduced pressure.

Q6: What are some common impurities and how can they be removed?

A6: Common impurities may include unreacted starting material and side products from the reaction of hydrazine. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound in an Amide Solvent

This protocol is adapted from a general procedure for the synthesis of 2-hydrazinopyridine derivatives.[1]

  • Reaction Setup: In a reaction vessel, combine 4-(benzyloxy)-2-chloropyridine (1 equivalent) and N,N-dimethylformamide (DMF).

  • Addition of Hydrazine Hydrate: Add 80% hydrazine hydrate (approximately 1.5 to 1.8 molar equivalents).

  • Inert Atmosphere: Replace the air in the reaction vessel with nitrogen three times.

  • Heating: Heat the reaction mixture to 130°C and maintain this temperature with stirring for 10 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature (around 25°C) to allow for crystallization.

    • Collect the solid product by filtration (e.g., using a centrifuge).

    • Wash the solid with water.

    • Dry the product under vacuum at 60°C.

Protocol 2: Synthesis of 2-Hydrazinopyridine (General Procedure)

This protocol is a general method for the synthesis of 2-hydrazinopyridine and can be adapted for the benzyloxy-substituted analog.[2]

  • Reaction Mixture: To a solution of 2-chloropyridine (1 equivalent) add hydrazine hydrate (10 volumes).

  • Heating: Stir the reaction mixture at 100°C for 48 hours.

  • Monitoring: Monitor the reaction progress by TLC using an ethyl acetate/methanol (8:2) eluent system.

  • Work-up:

    • Once the starting material is consumed, dilute the reaction mixture with water.

    • Extract the product with ethyl acetate (5 times).

    • Combine the organic phases, dry with anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the product.

Data Presentation

Parameter Condition 1 (Adapted from[1]) Condition 2 (Adapted from[2])
Starting Material 4-(Benzyloxy)-2-chloropyridine2-Chloropyridine (as a model)
Solvent N,N-Dimethylformamide (DMF)None (hydrazine hydrate as solvent)
Temperature 130°C100°C
Reaction Time 10 hours48 hours
Atmosphere Inert (Nitrogen)Not specified (Inert recommended)
Reported Yield 95% (for a similar derivative)78%
Reported Purity 99.7% (for a similar derivative)Not specified

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Combine 4-(Benzyloxy)-2-chloropyridine and Solvent B Add Hydrazine Hydrate A->B C Heat under Inert Atmosphere B->C D Cool to Crystallize C->D E Filter and Wash D->E G Alternative: Aqueous Extraction D->G F Dry under Vacuum E->F H Column Chromatography F->H Optional I Pure this compound F->I G->H Optional H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathway SM 4-(Benzyloxy)-2-chloropyridine Product This compound SM->Product Nucleophilic Aromatic Substitution Hydrazine H2N-NH2 (Hydrazine Hydrate) Hydrazine->Product SideProduct Potential Side Products (e.g., from reaction with CO2) Hydrazine->SideProduct

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_guide Start Low Yield or Purity? CheckTemp Is Reaction Temp 100-130°C? Start->CheckTemp CheckTime Is Reaction Time Sufficient (10-48h)? CheckTemp->CheckTime Yes Increase Temperature Increase Temperature CheckTemp->Increase Temperature No CheckAtmosphere Is Reaction under Inert Atmosphere? CheckTime->CheckAtmosphere Yes Increase Reaction Time Increase Reaction Time CheckTime->Increase Reaction Time No CheckPurity Check Purity of Starting Materials CheckAtmosphere->CheckPurity Yes Use Inert Gas Use Inert Gas CheckAtmosphere->Use Inert Gas No OptimizeWorkup Optimize Work-up (e.g., multiple extractions) CheckPurity->OptimizeWorkup Yes Use Pure Reagents Use Pure Reagents CheckPurity->Use Pure Reagents No Purify Purify by Column Chromatography OptimizeWorkup->Purify Success Improved Yield/Purity Purify->Success Increase Temperature->CheckTime No Increase Reaction Time->CheckAtmosphere No Use Inert Gas->CheckPurity No Use Pure Reagents->OptimizeWorkup No

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

troubleshooting common side reactions in 4-(Benzyloxy)-2-hydrazinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(Benzyloxy)-2-hydrazinylpyridine. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of my desired product, this compound. What are the potential causes and how can I improve it?

Low yields can stem from several factors, including incomplete reaction, product degradation, or competing side reactions. Below is a troubleshooting guide to address this issue.

  • Incomplete Reaction: The reaction between 4-(benzyloxy)-2-chloropyridine and hydrazine hydrate may not have gone to completion. This can be verified by TLC or LC-MS analysis of the crude reaction mixture, which would show a significant amount of the starting material.

    • Solution: Consider increasing the reaction temperature or extending the reaction time. Ensure the quality of the hydrazine hydrate is high, as it can degrade over time. Using a larger excess of hydrazine hydrate can also drive the reaction to completion.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of bis-substituted hydrazines or other coupled products.

    • Solution: Controlling the reaction temperature is crucial. Running the reaction at a lower temperature for a longer period can sometimes minimize the formation of side products. The slow, portion-wise addition of hydrazine hydrate to the solution of the starting material can also help to maintain a low concentration of the nucleophile and reduce the likelihood of over-reaction.

  • Product Degradation: The product, a hydrazine derivative, can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. It is also advisable to keep the work-up and purification steps as brief as possible and to use degassed solvents.

Q2: My final product is impure, and I am having difficulty removing a persistent impurity. What could this impurity be and how can I remove it?

A common and often difficult-to-remove impurity is 4-benzyloxypyridine.

  • Cause: This impurity can arise from the hydrolysis of the starting material, 4-(benzyloxy)-2-chloropyridine, or from a competing reaction pathway.

  • Identification: This impurity can be identified by LC-MS or by comparing the NMR spectrum of your product with a reference spectrum. The absence of the hydrazine protons and a simpler aromatic region in the NMR would be indicative of this byproduct.

  • Removal:

    • Crystallization: Careful recrystallization from a suitable solvent system can be effective in removing this impurity. Experiment with different solvents and solvent mixtures to find optimal conditions.

    • Chromatography: Flash column chromatography on silica gel is a reliable method for purification. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from the less polar 4-benzyloxypyridine impurity.

Q3: I suspect the benzyloxy group is being cleaved during the reaction or work-up. How can I confirm this and prevent it?

Cleavage of the benzyl ether to form 4-hydroxy-2-hydrazinylpyridine is a potential side reaction, especially under harsh acidic or basic conditions, or in the presence of certain catalysts.

  • Confirmation: The presence of the debenzylated product can be confirmed by LC-MS, as it will have a mass corresponding to the loss of the benzyl group (91 g/mol ). 1H NMR spectroscopy would also show the disappearance of the characteristic benzyl protons (a singlet around 5 ppm and aromatic protons between 7.3-7.5 ppm) and potentially the appearance of a broad OH peak.

  • Prevention:

    • pH Control: Avoid strongly acidic or basic conditions during the reaction and work-up. If an acid or base is required, use it in moderation and at low temperatures.

    • Avoid Catalytic Hydrogenation Conditions: Ensure that no residual hydrogenation catalysts (e.g., Pd/C) are present from previous steps, as these can readily cleave benzyl ethers in the presence of a hydrogen source (like hydrazine).

Experimental Protocols

Synthesis of this compound from 4-(Benzyloxy)-2-chloropyridine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent quality.

  • Reaction Setup: To a solution of 4-(benzyloxy)-2-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add hydrazine hydrate (3.0-5.0 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography or recrystallization to yield this compound as a solid.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity

ParameterCondition ACondition BCondition C
Temperature 80°C100°C80°C
Reaction Time 12 hours6 hours8 hours
Hydrazine Hydrate (eq) 3.05.04.0
Yield (%) 75%85%82%
Purity (by LC-MS) 95%92%98%

This data is illustrative and may vary based on specific experimental conditions.

Visual Guides

G Synthesis Pathway start Start: 4-(Benzyloxy)-2-chloropyridine reagent + Hydrazine Hydrate start->reagent Reaction product Desired Product: This compound reagent->product

Caption: A simplified diagram showing the main synthesis pathway.

G Troubleshooting Workflow start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/LCMS) start->check_sm sm_present Starting Material Present? check_sm->sm_present increase_t Increase reaction time or temperature sm_present->increase_t Yes check_side_products Analyze for side products (LCMS/NMR) sm_present->check_side_products No optimize_stoichiometry Adjust stoichiometry (e.g., more hydrazine) increase_t->optimize_stoichiometry purify Optimize purification (Crystallization/Chromatography) check_side_products->purify

Caption: A flowchart for troubleshooting common synthesis issues.

G Formation of a Hydrolysis Side Product start 4-(Benzyloxy)-2-chloropyridine reagent1 + H2O (trace) start->reagent1 Hydrolysis side_product Side Product: 4-Hydroxypyridine derivative reagent1->side_product

Caption: Diagram illustrating the formation of a common hydrolysis byproduct.

Technical Support Center: Purification of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(Benzyloxy)-2-hydrazinylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can originate from starting materials, side-reactions, or degradation. Common impurities may include unreacted 2-chloro-4-benzyloxypyridine (or other leaving group-containing precursor), excess hydrazine, and potentially di-substituted products or oxidized species. The specific impurities will depend on the synthetic route employed.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick method to qualitatively check for the presence of impurities, while HPLC provides quantitative purity data. NMR can help in identifying the structure of the main product and any significant impurities.

Q4: My compound appears to be degrading during purification. What can I do?

A4: Hydrazine derivatives can be sensitive to air oxidation and prolonged exposure to acidic conditions. If you suspect degradation on silica gel during column chromatography, consider deactivating the silica gel with a base like triethylamine.[1] Additionally, minimizing the duration of the purification process and working under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of my compound from impurities.

Possible Cause Solution
Inappropriate solvent systemOptimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound to achieve good separation.
Column overloadingReduce the amount of crude material loaded onto the column. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Column channelingEnsure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred.
Compound is unstable on silicaIf your compound is acid-sensitive, consider using deactivated silica gel (by pre-treating with a solvent system containing 1-3% triethylamine) or an alternative stationary phase like alumina.[1]

Problem: The compound is not eluting from the column.

Possible Cause Solution
Solvent system is not polar enoughGradually increase the polarity of the eluting solvent. A gradient elution, where the polarity is increased over time, can be effective.
Compound has irreversibly adsorbed or decomposed on the columnTest the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If unstable, an alternative purification method like recrystallization should be considered.
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The solution is supersaturatedTry adding a small seed crystal of the pure compound to induce crystallization. If unavailable, gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystal formation.
The solvent is too good a solvent, or the cooling is too rapidUse a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Presence of impuritiesImpurities can inhibit crystal lattice formation. Try to pre-purify the crude material using a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization.

Problem: No crystals form upon cooling.

Possible Cause Solution
The solution is not saturatedReduce the volume of the solvent by gentle heating and evaporation to concentrate the solution.
An inappropriate solvent is being usedThe ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Experiment with different single or mixed solvent systems. Common choices for pyridine derivatives include ethanol, ethyl acetate/hexanes, or toluene.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides typical ranges for purification of related 4-alkoxypyridine derivatives to serve as a general guideline.[2]

Purification MethodTypical Yield (%)Typical Purity (%)Notes
Column Chromatography60-85>98Yield can be lower due to the multi-fraction collection and potential for some product loss on the column.
Recrystallization70-90>99Yield is highly dependent on the solubility profile of the compound and the presence of impurities.

Experimental Protocols

Protocol 1: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for pyridine derivatives is a mixture of ethyl acetate and hexanes. The ideal system will give your target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. Good starting solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Heat for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualization

Purification_Troubleshooting_Workflow start Crude this compound purity_check Assess Purity (TLC/HPLC/NMR) start->purity_check is_pure Is Purity >95%? purity_check->is_pure end Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No column Column Chromatography choose_method->column Complex Mixture recrystallize Recrystallization choose_method->recrystallize Crystalline Solid column_outcome Assess Purity of Fractions column->column_outcome recrystallize_outcome Assess Purity of Crystals recrystallize->recrystallize_outcome column_outcome->end Pure Fractions troubleshoot_column Troubleshoot Column Chromatography column_outcome->troubleshoot_column Impure/No Separation recrystallize_outcome->end Pure Crystals troubleshoot_recrystallize Troubleshoot Recrystallization recrystallize_outcome->troubleshoot_recrystallize Impure/Oiling Out troubleshoot_column->column Re-run troubleshoot_recrystallize->recrystallize Re-try

Caption: A decision-making workflow for the purification of this compound.

References

stability assessment of 4-(Benzyloxy)-2-hydrazinylpyridine under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(Benzyloxy)-2-hydrazinylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the general stability profile of this compound?

While specific stability data for this compound is not extensively published, its structure suggests two primary points of potential degradation. The hydrazine moiety is susceptible to oxidation, and the benzyloxy ether linkage can be cleaved under certain reductive or strongly acidic conditions.[1][2][3] The pyridine ring itself is relatively stable but can be susceptible to attack by highly reactive species.[4]

2. How should I properly store this compound?

To minimize degradation, it is recommended to store this compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation of the hydrazine group and photolytic degradation.

3. What are the likely degradation pathways for this molecule?

The primary degradation pathways for this compound are anticipated to be:

  • Oxidation of the hydrazinyl group to form various products, including the corresponding diazene, which may undergo further reactions.

  • Reductive cleavage of the benzyloxy group, particularly in the presence of catalysts like palladium on carbon (Pd/C) with a hydrogen source, to yield 4-hydroxy-2-hydrazinylpyridine and toluene.[2][3]

  • Acid-catalyzed hydrolysis of the benzyloxy group under harsh acidic conditions.[2][3]

4. What analytical methods are recommended for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound and detecting the formation of degradation products.[5] Gas Chromatography (GC) could also be employed, particularly for identifying volatile degradants like toluene.[6][7][8] Mass spectrometry (MS) coupled with either HPLC or GC would be invaluable for the structural elucidation of any significant degradation products.

Troubleshooting Guides

Issue 1: I am observing a color change in my sample of this compound.

  • Question: My solid sample or solution of this compound has developed a yellow or brown tint. What could be the cause?

  • Answer: A color change often indicates the oxidation of the hydrazinyl group. This can be initiated by exposure to air (oxygen) or light. Ensure that the compound is stored under an inert atmosphere and protected from light. If working in solution, consider de-gassing your solvents.

Issue 2: My HPLC analysis shows unexpected peaks over time.

  • Question: When I re-analyze a solution of this compound after some time, I see new peaks in the chromatogram. How can I determine the cause?

  • Answer: The appearance of new peaks suggests that the compound is degrading in the solution. To identify the degradation products, you should perform a forced degradation study.[9][10][11][12][13] This involves intentionally exposing your compound to stressful conditions (acid, base, oxidation, heat, light) to accelerate the formation of potential degradants. By comparing the retention times of the peaks from the forced degradation samples with those in your aged solution, you can start to identify the degradation pathway. LC-MS analysis would be the next step to confirm the identity of these new peaks.

Issue 3: I am getting inconsistent results in my biological or chemical assays.

  • Question: The potency or reactivity of my this compound seems to vary between experiments. Could this be a stability issue?

  • Answer: Yes, inconsistent assay results can be a sign of compound instability. If the parent compound is degrading, its effective concentration will decrease over time, leading to variable results. It is crucial to prepare fresh solutions for your assays whenever possible. If solutions must be stored, they should be kept at low temperatures, protected from light, and under an inert atmosphere. A preliminary stability study in your assay buffer is recommended to determine the time window in which the compound is stable.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][11][13]

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample and a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

Representative Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound

Stress ConditionReagent/ParameterDurationExpected Degradation (%)Potential Major Degradants
Acid Hydrolysis0.1 M HCl at 60°C24 hours5-15%4-Hydroxy-2-hydrazinylpyridine
Base Hydrolysis0.1 M NaOH at 60°C24 hours< 5%Minimal degradation expected
Oxidation3% H₂O₂ at RT24 hours10-30%Oxidized hydrazine derivatives
Thermal80°C (Solid & Solution)48 hours< 10%Various minor products
PhotolyticICH Q1B-5-20%Various photoproducts

Visualizations

main This compound prod1 Oxidized Hydrazine Derivatives main->prod1 Oxidation (e.g., H₂O₂, Air) prod2 4-Hydroxy-2-hydrazinylpyridine + Toluene main->prod2 Reductive Cleavage (e.g., H₂/Pd) or Strong Acid Hydrolysis prod3 Photolytic Degradation Products main->prod3 Photolysis (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

G start Prepare Stock Solution (1 mg/mL) stress_acid Acid Stress (0.1 M HCl, 60°C) start->stress_acid stress_base Base Stress (0.1 M NaOH, 60°C) start->stress_base stress_ox Oxidative Stress (3% H₂O₂, RT) start->stress_ox stress_therm Thermal Stress (80°C) start->stress_therm stress_photo Photolytic Stress (ICH Q1B) start->stress_photo neutralize Neutralize Acid/Base Samples stress_acid->neutralize stress_base->neutralize analyze Analyze all samples by Stability-Indicating HPLC stress_ox->analyze stress_therm->analyze stress_photo->analyze neutralize->analyze elucidate Identify & Characterize Degradation Products (LC-MS) analyze->elucidate

Caption: Experimental workflow for a forced degradation study.

G decision decision result result start Unexpected Peak(s) in HPLC q1 Is the peak present in the blank (solvent) injection? start->q1 r1 Peak is a solvent impurity or system peak. q1->r1 Yes q2 Does the peak intensity increase with sample age or stress? q1->q2 No r2 Peak is likely a degradation product. q2->r2 Yes q3 Could it be from the synthesis starting materials? q2->q3 No r3 Peak is likely a process-related impurity. q3->r3 Yes r4 Investigate other sources (e.g., contamination). q3->r4 No

Caption: Troubleshooting guide for unexpected HPLC peaks.

References

addressing solubility challenges of 4-(Benzyloxy)-2-hydrazinylpyridine in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 4-(Benzyloxy)-2-hydrazinylpyridine in aqueous media.

Frequently Asked Questions (FAQs)

1. What are the predicted physicochemical properties of this compound relevant to its aqueous solubility?

Based on its chemical structure, the following physicochemical properties are predicted for this compound. These values are estimates and should be experimentally verified.

PropertyPredicted Value/InformationImpact on Aqueous Solubility
Molecular Weight ~215.25 g/mol Higher molecular weight can negatively impact solubility.
logP (Octanol-Water Partition Coefficient) Estimated to be in the range of 2.0-3.0A positive logP indicates a preference for lipids and lower aqueous solubility.
pKa (Acid Dissociation Constant) Estimated two pKa values: one for the pyridine ring nitrogen (~4-5) and one for the hydrazinyl group (~7-8).The compound's ionization state, and therefore solubility, will be pH-dependent.
Hydrogen Bond Donors/Acceptors 2 donors (hydrazinyl NH and NH2), 3 acceptors (pyridine N, benzyloxy O, hydrazinyl N).Capable of hydrogen bonding, but the bulky benzyloxy group may hinder interaction with water.

2. Why is my stock solution of this compound precipitating when diluted in aqueous buffer?

This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out." The primary reason is that the compound is likely dissolved in a high concentration in an organic solvent (like DMSO) where it is highly soluble. When this concentrated stock is diluted into an aqueous buffer where the compound's solubility is much lower, the solution becomes supersaturated, leading to precipitation.

3. What are the initial steps to improve the solubility of this compound for in vitro assays?

For initial screening and in vitro assays, the following strategies can be employed:

  • pH Adjustment: Based on the predicted pKa values, altering the pH of the aqueous medium can ionize the molecule and increase its solubility.[1]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility.[2][3]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[4][5][6]

4. How can I assess the stability of this compound in my formulation?

A forced degradation study is recommended to understand the stability of the compound under various stress conditions.[7][8] This involves exposing a solution of the compound to conditions such as:

  • Acidic (e.g., 0.1 N HCl)

  • Basic (e.g., 0.1 N NaOH)

  • Oxidative (e.g., 3% H₂O₂)

  • Thermal (e.g., 60°C)

  • Photolytic (exposure to UV and visible light)

The amount of remaining parent compound and the formation of any degradation products can be monitored by a stability-indicating analytical method, such as HPLC. Hydrazine-containing compounds can be susceptible to oxidation.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. - Exceeded thermodynamic solubility.- Insufficient organic co-solvent in the final solution.- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.- Explore the use of solubilizing excipients like cyclodextrins or surfactants.
Solution is initially clear but becomes cloudy or shows precipitation over time. - Slow precipitation from a supersaturated solution.- Compound degradation to a less soluble product.- Temperature fluctuations affecting solubility.- Prepare fresh solutions before each experiment.- Investigate the stability of the compound in the chosen buffer.- Maintain a constant temperature for your solutions and experiments.
Low or inconsistent results in biological assays. - Poor solubility leading to a lower effective concentration than intended.- Adsorption of the compound to plasticware.- Confirm the solubility of the compound in your final assay media.- Consider using low-adsorption plasticware or including a non-ionic surfactant (e.g., Tween 80 at 0.01-0.1%) in your buffers to reduce non-specific binding.
Difficulty in preparing a concentrated stock solution. - The compound has limited solubility even in common organic solvents.- Try alternative organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG 400).- Gentle warming and sonication may aid dissolution.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

This protocol determines the thermodynamic solubility of this compound in a given aqueous buffer.

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol provides a method for preparing a solution of this compound using a co-solvent system.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent (e.g., 10 mg/mL in PEG 400).

  • Formulation Preparation: In a clean vial, add the desired volume of the co-solvent stock solution.

  • Aqueous Addition: Slowly add the aqueous buffer to the co-solvent stock while vortexing to create the final desired concentration. The slow addition helps to prevent precipitation.

  • Observation: Visually inspect the final solution for any signs of precipitation or cloudiness.

Table of Co-solvent Systems for Initial Screening:

Co-solvent SystemRatio (Co-solvent:Aqueous)Notes
PEG 400:Water10:90 to 40:60PEG 400 is a commonly used and well-tolerated co-solvent.[3][10]
Ethanol:Water5:95 to 20:80Ensure ethanol is compatible with the intended assay.
Propylene Glycol:Water10:90 to 30:70Another widely used co-solvent in pharmaceutical formulations.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).

  • Compound Addition: Add the solid this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously or sonicate at room temperature for 24 hours to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method.

Diagrams

experimental_workflow Experimental Workflow for Solubility Assessment start Start with solid This compound solubility_test Determine Thermodynamic Solubility (Protocol 1) start->solubility_test is_soluble Is solubility sufficient? solubility_test->is_soluble yes Proceed with Experiments is_soluble->yes Yes no Select Solubilization Strategy is_soluble->no No ph_adjustment pH Adjustment no->ph_adjustment cosolvents Co-solvents (Protocol 2) no->cosolvents cyclodextrins Cyclodextrins (Protocol 3) no->cyclodextrins formulation Prepare Formulation ph_adjustment->formulation cosolvents->formulation cyclodextrins->formulation reassess Re-assess Solubility and Stability formulation->reassess end Optimized Formulation reassess->end

Caption: Workflow for solubility assessment and enhancement.

solubilization_decision_tree Decision Tree for Solubilization Strategy start Poor Aqueous Solubility of Compound is_ionizable Is the compound ionizable (has pKa)? start->is_ionizable ph_adjust Try pH Adjustment is_ionizable->ph_adjust Yes co_solvent Try Co-solvents (e.g., PEG 400, Ethanol) is_ionizable->co_solvent No is_ph_compatible Is pH change compatible with assay? ph_adjust->is_ph_compatible use_ph Use pH-adjusted buffer is_ph_compatible->use_ph Yes is_ph_compatible->co_solvent No is_cosolvent_compatible Is co-solvent compatible with assay? co_solvent->is_cosolvent_compatible use_cosolvent Use co-solvent system is_cosolvent_compatible->use_cosolvent Yes cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) is_cosolvent_compatible->cyclodextrin No is_cd_compatible Is cyclodextrin compatible with assay? cyclodextrin->is_cd_compatible use_cd Use cyclodextrin formulation is_cd_compatible->use_cd Yes advanced Consider Advanced Formulations (e.g., solid dispersions, lipid-based) is_cd_compatible->advanced No

Caption: Decision tree for selecting a solubilization strategy.

References

identification of byproducts in reactions involving 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-2-hydrazinylpyridine. The focus is on identifying and mitigating the formation of byproducts in common reactions, such as hydrazone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the starting material, this compound?

A1: Impurities can arise from the synthetic route used to produce the reagent. Common starting materials for related compounds include 2-chloropyridine derivatives.[1][2][3] Therefore, residual starting materials or intermediates, such as 4-(benzyloxy)-2-chloropyridine, may be present. It is also possible to have small amounts of hydrazine, which can be carried through the synthesis. Always check the certificate of analysis and consider purification by recrystallization or column chromatography if purity is a concern.

Q2: My reaction to form a hydrazone from this compound and a carbonyl compound is not going to completion. What are the likely reasons?

A2: Incomplete conversion is a common issue. Several factors can contribute:

  • Steric Hindrance: Highly substituted carbonyl compounds or bulky groups near the reaction centers can slow down the reaction.

  • Reaction Conditions: The reaction may require optimization of solvent, temperature, or catalyst. While many hydrazone formations proceed readily, some may require mild acid catalysis.

  • Reagent Quality: Ensure the purity of both the this compound and the carbonyl compound.

  • Equilibrium: Hydrazone formation is a reversible reaction. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the reaction to completion.

Q3: I am observing an unexpected peak in my LC-MS analysis of a hydrazone synthesis reaction. What could it be?

A3: Besides unreacted starting materials, several byproducts can form. The identity of the byproduct will depend on the specific reaction conditions and substrates used. See the Troubleshooting Guide below for a more detailed breakdown of potential byproducts and their identification.

Troubleshooting Guide: Identification of Byproducts

This guide addresses specific issues related to byproduct formation in reactions involving this compound, particularly in the synthesis of hydrazones.

Issue 1: An additional product is observed, often with a mass corresponding to the carbonyl starting material plus a nitrogen source, but different from the expected hydrazone.
  • Potential Cause: Azine Formation Azines are formed by the reaction of a carbonyl compound with hydrazine (2:1 stoichiometry). This can occur if hydrazine is present as an impurity in your this compound starting material.

  • Identification:

    • Mass Spectrometry (MS): Look for a mass corresponding to (2 * Mass of Carbonyl Compound) - Mass of H₂O.

    • Nuclear Magnetic Resonance (NMR): The symmetry of the azine molecule often results in a simpler NMR spectrum than would be expected for other byproducts.

  • Mitigation:

    • Use highly pure this compound.

    • If hydrazine contamination is suspected, purify the starting material before use.

Issue 2: The reaction mixture shows a complex set of peaks, and the desired product is difficult to isolate.
  • Potential Cause: Formation of a Stable Hemiaminal Intermediate The initial nucleophilic attack of the hydrazine onto the carbonyl group forms a hemiaminal intermediate.[2] While usually transient, this intermediate can be stable under certain conditions (e.g., in apolar aprotic solvents), leading to an equilibrium mixture of starting materials, hemiaminal, and the final hydrazone.[2]

  • Identification:

    • NMR Spectroscopy: Hemiaminals have a characteristic carbinolamine proton (CH-OH) signal. Careful analysis of ¹H NMR spectra may reveal its presence.[2]

    • Reaction Monitoring: Monitoring the reaction by LC-MS or TLC may show the appearance and then disappearance of an intermediate species.

  • Mitigation:

    • Solvent Choice: Switching to a more polar or protic solvent can facilitate the dehydration of the hemiaminal to the hydrazone.

    • Acid Catalysis: A catalytic amount of a mild acid (e.g., acetic acid) can accelerate the dehydration step.

Issue 3: A byproduct with loss of the benzyl group is detected.
  • Potential Cause: Debenzylation The benzyloxy group can be cleaved under certain conditions, particularly in the presence of strong acids or during reactions involving reducing agents (e.g., catalytic hydrogenation). This would result in the formation of a 4-hydroxy-2-hydrazinylpyridine derivative.

  • Identification:

    • MS: Look for a mass corresponding to the expected product minus 90.05 Da (the mass of a benzyl group, C₇H₆).

    • NMR: The characteristic signals for the benzyl group protons (typically a singlet around 5 ppm and aromatic protons between 7.2-7.5 ppm) will be absent. A new signal for the phenolic -OH may appear.

  • Mitigation:

    • Avoid strongly acidic or reductive conditions if the benzyloxy group needs to be retained.

    • Use alternative protecting groups if harsh conditions are necessary for the reaction.

Summary of Potential Byproducts and Analytical Data
Byproduct Type Formation Condition Expected Mass Change (from Hydrazone) Key NMR Features
Azine Hydrazine impurity in starting material(Mass of Carbonyl) - (Mass of Hydrazine moiety)Symmetrical structure, absence of pyridine signals.
Hemiaminal Intermediate in hydrazone formation+ 18.01 Da (addition of H₂O)Presence of a carbinolamine proton signal (CH-OH).
Debenzylated Product Strongly acidic or reductive conditions- 90.05 Da (loss of C₇H₆)Absence of benzyl proton signals; potential appearance of a phenolic OH signal.
Unreacted Starting Material Incomplete reactionN/ASignals corresponding to this compound and/or the carbonyl compound.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrazone Formation by LC-MS
  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching: Immediately dilute the aliquot into a larger volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.

  • Analysis: Inject the diluted sample into an LC-MS system.

  • Method:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid to aid ionization) is a good starting point.

    • Detector: Monitor at a suitable UV wavelength (e.g., 254 nm) and use the mass spectrometer to identify the masses of the components in each peak.

Protocol 2: ¹H NMR for Identification of a Hemiaminal Intermediate
  • Reaction Setup: Run the condensation reaction directly in an NMR tube using a deuterated solvent that is appropriate for the reaction (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H NMR spectra at regular intervals.

  • Analysis: Look for the appearance of new signals that do not correspond to the starting materials or the final product. A broad singlet or a doublet (if coupled to an adjacent proton) in the 4-6 ppm region could indicate the presence of the hemiaminal C-H proton. The presence of a broad OH signal is also expected.

Visualizations

Logical Troubleshooting Flowchart

TroubleshootingFlowchart start Unexpected Peak in LC-MS check_mass Check Mass Spectrum of Peak start->check_mass mass_match_sm Mass matches starting material(s)? check_mass->mass_match_sm Compare m/z mass_match_azine Mass = 2*Carbonyl - H2O? mass_match_sm->mass_match_azine No incomplete_rxn Incomplete Reaction - Increase reaction time/temp - Add catalyst - Remove water mass_match_sm->incomplete_rxn Yes mass_match_debenzyl Mass = Product - 90 Da? mass_match_azine->mass_match_debenzyl No azine_byproduct Azine Byproduct - Purify starting hydrazine mass_match_azine->azine_byproduct Yes mass_match_hemiaminal Mass = Product + 18 Da? mass_match_debenzyl->mass_match_hemiaminal No debenzylation Debenzylation Occurred - Avoid acid/reductive conditions mass_match_debenzyl->debenzylation Yes hemiaminal Hemiaminal Intermediate - Change solvent - Add acid catalyst mass_match_hemiaminal->hemiaminal Yes unknown Unknown Byproduct - Further characterization needed (e.g., NMR) mass_match_hemiaminal->unknown No

Caption: Troubleshooting flowchart for byproduct identification.

Reaction Pathway for Hydrazone and Byproduct Formation

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions SM 4-(BnO)-2-Hydrazinylpyridine + R-CO-R' Inter Hemiaminal Intermediate SM->Inter - H₂O Prod Expected Hydrazone Inter->Prod - H₂O Debenzyl Debenzylated Product Prod->Debenzyl Harsh Conditions (e.g., H⁺, [H]) Azine Azine Byproduct SM_Impurity Hydrazine (impurity) + 2 R-CO-R' SM_Impurity->Azine

Caption: Pathways for hydrazone formation and potential byproducts.

References

strategies to prevent the degradation of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and troubleshooting of experiments involving 4-(Benzyloxy)-2-hydrazinylpyridine to prevent its degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of this compound, providing potential causes and solutions.

Q1: My sample of this compound has developed a yellow or brown tint. What is the cause and is it still usable?

A1: Discoloration is a common indicator of degradation, likely due to oxidation of the hydrazine moiety. Hydrazine compounds are susceptible to aerial oxidation, which can be accelerated by exposure to light and elevated temperatures.[1][2] The colored impurities may interfere with your reaction and lead to unexpected side products.

  • Recommendation: It is advisable to use a fresh, pure sample. If this is not possible, the material may be repurified, for example, by recrystallization. However, preventing degradation in the first place is the best approach.

Q2: I am seeing unexpected byproducts in my reaction. Could it be related to the stability of this compound?

A2: Yes, degradation of the starting material can lead to the formation of various impurities that participate in side reactions. The hydrazine group is highly reactive and can undergo oxidation or react with certain solvents or reagents.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your this compound using techniques like NMR or LC-MS before use.

    • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Solvent Purity: Use dry, deoxygenated solvents. Some solvents can contain impurities that react with hydrazines.

    • Reagent Compatibility: Be aware of the compatibility of your reagents. Strong oxidizing agents should be avoided.[2]

Q3: My reaction yield is lower than expected. How can I improve it?

A3: Low yields can be a result of the degradation of this compound either during storage or in the reaction mixture.

  • Preventative Measures:

    • Storage: Store the compound in a cool, dark place under an inert atmosphere.[3]

    • Handling: Minimize exposure to air and light during weighing and transfer.[1] Use in a fume hood is mandatory due to the toxicity of hydrazine compounds.[1][4]

    • Reaction Conditions: Consider lowering the reaction temperature if the compound is suspected to be degrading under the current conditions.

Storage and Handling Recommendations

Proper storage and handling are critical to maintaining the integrity of this compound.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive hydrazine group.[1][2]
Light Amber vial or stored in the darkProtects the compound from light-induced degradation.[1]
Moisture Tightly sealed container with desiccantHydrazine compounds can be hygroscopic.[2]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chloridesTo prevent vigorous and potentially hazardous reactions.[5]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum using a standard 400 MHz (or higher) spectrometer.

  • Analysis: Integrate the characteristic peaks and compare them to the reference spectrum to identify any impurity signals. Pay close attention to the aromatic and benzylic protons, as shifts or new peaks in these regions can indicate degradation.

Protocol 2: Handling Procedure for Reactions

  • Inert Atmosphere: Purge the reaction flask with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Add this compound to the flask under a positive flow of the inert gas.

  • Solvent Addition: Add deoxygenated solvent via a syringe or cannula.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the starting material spot on the TLC plate shows streaking or multiple spots, it may be an indication of decomposition.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathway

The following diagram illustrates a potential oxidative degradation pathway for this compound. The primary point of attack is the nucleophilic hydrazine moiety, which can be oxidized to a diazene intermediate, ultimately leading to the loss of the hydrazine group.

G cluster_0 Oxidative Degradation This compound This compound Diazene_Intermediate Diazene Intermediate This compound->Diazene_Intermediate [O] 4-Benzyloxypyridine 4-Benzyloxypyridine Diazene_Intermediate->4-Benzyloxypyridine -N₂H₂ N2_gas N₂ Gas Diazene_Intermediate->N2_gas

Caption: Potential oxidative degradation of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues related to the stability of this compound.

G cluster_workflow Troubleshooting Workflow Start Experiment Issue (e.g., low yield, impurity) Check_Purity 1. Check Purity of Starting Material (NMR, LC-MS) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Repurify Repurify or Use New Batch Purity_OK->Repurify No Check_Storage 2. Review Storage Conditions (Temp, Light, Atmosphere) Purity_OK->Check_Storage Yes Repurify->Check_Purity Storage_OK Storage Correct? Check_Storage->Storage_OK Improve_Storage Implement Proper Storage Protocol Storage_OK->Improve_Storage No Check_Handling 3. Review Handling Procedure (Inert gas, Dry solvents) Storage_OK->Check_Handling Yes Improve_Storage->Check_Storage Handling_OK Handling Correct? Check_Handling->Handling_OK Improve_Handling Implement Proper Handling Protocol Handling_OK->Improve_Handling No Check_Reaction 4. Evaluate Reaction Conditions (Temp, Reagents) Handling_OK->Check_Reaction Yes Improve_Handling->Check_Handling Optimize_Reaction Optimize Reaction (e.g., lower temp, screen solvents) Check_Reaction->Optimize_Reaction End Problem Resolved Optimize_Reaction->End

References

challenges and solutions for the scale-up synthesis of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-(Benzyloxy)-2-hydrazinylpyridine. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing 2-hydrazinylpyridine derivatives like this compound?

A1: The most prevalent method involves the nucleophilic substitution of a suitable pyridine halide with hydrazine hydrate. For this compound, a common precursor would be a 2-halo-4-(benzyloxy)pyridine. The reaction is typically carried out in a suitable solvent under controlled temperature conditions.[1][2] An alternative approach involves the reduction of a corresponding diazonium salt, which can be generated from the corresponding aminopyridine.

Q2: What are the key safety precautions to consider when working with hydrazine hydrate at a larger scale?

A2: Hydrazine hydrate is a hazardous substance and requires strict safety protocols. Key precautions include:

  • Ventilation: All manipulations should be conducted in a well-ventilated fume hood or a contained system to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Temperature Control: The reaction with the pyridine halide can be exothermic. Implement robust temperature control and have a cooling system on standby.

  • Quenching: Prepare a quenching agent (e.g., a solution of sodium hypochlorite) to neutralize any spills or residual hydrazine.

  • Material Compatibility: Ensure all reaction vessels and equipment are compatible with hydrazine hydrate.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting material (pyridine halide) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture, allowing for the determination of conversion and the detection of any by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile components and confirm the mass of the product and by-products.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction:

    • Solution: Increase the reaction time or temperature. Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material. The molar ratio of hydrazine hydrate to the pyridine halide can be increased to drive the reaction to completion.[1]

  • By-product Formation:

    • Solution: Overheating can lead to the formation of undesired side products. Ensure precise temperature control. The choice of solvent can also influence selectivity; consider exploring alternative solvents. A mixed catalyst system (e.g., Pd/C and Pt/C) with a combination of strong and weak bases has been shown to improve selectivity in related syntheses.[1]

  • Product Degradation:

    • Solution: The product may be unstable under the reaction or work-up conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Post-reaction work-up should be carried out promptly and at a reduced temperature if necessary.

  • Issues with Starting Materials:

    • Solution: Verify the purity of the starting pyridine halide and hydrazine hydrate. Impurities can interfere with the reaction.

Issue 2: Difficulty in Product Isolation and Purification

Q: I am facing challenges in isolating and purifying this compound. What methods can I employ for efficient purification at scale?

A: Isolation and purification are critical steps in achieving the desired product quality.

  • Crystallization:

    • Solution: If the product is a solid, crystallization is often the most effective method for purification at scale. After the reaction, cooling the reaction mixture can induce crystallization.[1] The choice of solvent for crystallization is crucial. An anti-solvent addition can also be employed to improve the crystallization yield.

  • Extraction:

    • Solution: If the product is a liquid or does not crystallize easily, it can be separated from the reaction mixture by extraction.[1] The choice of extraction solvent should be based on the solubility of the product and impurities.

  • Filtration and Drying:

    • Solution: For solid products, efficient filtration is key. The filtered solid should be washed with a suitable solvent to remove residual impurities. Drying of the final product can be done under reduced pressure at a controlled temperature to avoid degradation.[1]

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of related hydrazinopyridine and benzyloxyphenylhydrazine compounds, which can serve as a reference for the scale-up of this compound.

Starting MaterialReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2,3-dichloropyridine80% Hydrazine hydrate, N,N-dimethylpropanolamine130109599.7[1]
4-benzyloxyaniline hydrochlorideSodium nitrite, Tin(II) chloride, Water01.596-[3]
4-Benzyloxy phenyl hydrazine hydrochloride4-benzyloxy propiophenone, Ethanol, Acetic acid75-801294-[4]
4-Benzyloxy phenyl hydrazine hydrochloride4-benzyloxy propiophenone, Ethanol75-801283.699.5 (HPLC)[4]

Experimental Protocols

Proposed Lab-Scale Synthesis of this compound

This protocol is adapted from procedures for analogous compounds and should be optimized for specific laboratory conditions.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-chloro-4-(benzyloxy)pyridine (1 equivalent).

    • Add a suitable solvent, such as N,N-dimethylpropanolamine.[1]

  • Reaction Execution:

    • Add 80% hydrazine hydrate (1.5-1.8 equivalents) to the mixture.[1]

    • Heat the reaction mixture to 125-130°C and maintain it under reflux for 10-12 hours.[1]

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.

    • Filter the solid product and wash it with water to remove any remaining salts.[1]

    • Dry the solid product under reduced pressure at 55-65°C.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation Stage start Charge Reactor with 2-chloro-4-(benzyloxy)pyridine and Solvent add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Heat to Reflux (125-130°C) add_hydrazine->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete crystallize Crystallization cool->crystallize filter_wash Filter and Wash with Water crystallize->filter_wash dry Dry Product under Reduced Pressure filter_wash->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn byproducts By-product Formation issue->byproducts degradation Product Degradation issue->degradation impurities Starting Material Impurities issue->impurities increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp optimize_conditions Optimize Solvent & Temperature Control byproducts->optimize_conditions inert_atmosphere Use Inert Atmosphere, Prompt Work-up degradation->inert_atmosphere verify_purity Verify Purity of Starting Materials impurities->verify_purity

Caption: Troubleshooting logic for addressing low product yield.

References

resolving inconsistencies in the biological assays of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-(Benzyloxy)-2-hydrazinylpyridine. Given the novelty of this compound, this guide addresses potential inconsistencies and common challenges encountered during its biological evaluation, based on experiences with related hydrazine and pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our enzyme inhibition assay results with this compound. What could be the cause?

A1: Variability in enzyme inhibition assays with hydrazine-containing compounds can stem from several factors:

  • Compound Stability: Hydrazine derivatives can be unstable in certain buffer conditions, potentially leading to degradation over the course of the assay. It is recommended to assess the stability of this compound in your specific assay buffer.

  • Non-specific Inhibition: Hydrazine moieties can sometimes react non-specifically with components of the assay, leading to false-positive results. Consider performing control experiments, such as assays without the enzyme, to rule out non-specific effects.

  • Time-dependent Inhibition: Some hydrazine compounds exhibit time-dependent inhibition, where the inhibitory potency increases with pre-incubation time. Evaluate the effect of different pre-incubation times of the compound with the enzyme before initiating the reaction.

Q2: Our cell-based assays show a narrow therapeutic window, with cytotoxicity observed at concentrations close to the effective dose. Is this expected?

A2: Hydrazine-containing compounds can exhibit cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS). A narrow therapeutic window is a common challenge. We recommend the following:

  • Cytotoxicity Mechanism: Investigate the mechanism of cytotoxicity. Assays for apoptosis (e.g., caspase activity) and necrosis (e.g., LDH release) can provide insights.

  • Structure-Activity Relationship (SAR): If you are in a medicinal chemistry program, exploring derivatives of this compound may help in identifying analogues with an improved therapeutic index.

Q3: We are having difficulty dissolving this compound for our aqueous-based assays. What are the recommended solvents?

A3: For many organic compounds, DMSO is the solvent of choice for creating stock solutions. However, the final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts. If solubility in your aqueous assay buffer is a persistent issue, consider the following:

  • Co-solvents: The use of co-solvents such as polyethylene glycol (PEG) or ethanol might improve solubility. However, their compatibility with your specific assay system must be validated.

  • Formulation: For in vivo studies, formulation development with excipients like cyclodextrins may be necessary to enhance solubility and bioavailability.

Troubleshooting Guides

Inconsistent IC50 Values in Enzyme Inhibition Assays

If you are observing significant variability in the IC50 values of this compound in your enzyme inhibition assays, follow this troubleshooting workflow:

G start Inconsistent IC50 Values Observed check_compound_stability Assess Compound Stability in Assay Buffer (e.g., by HPLC-MS over time) start->check_compound_stability check_time_dependence Investigate Time-Dependent Inhibition (Vary pre-incubation time) check_compound_stability->check_time_dependence If stable troubleshoot_solubility Address Potential Solubility Issues (Visual inspection, dynamic light scattering) check_compound_stability->troubleshoot_solubility If unstable check_non_specific_inhibition Control for Non-Specific Inhibition (e.g., assay without enzyme) check_time_dependence->check_non_specific_inhibition If not time-dependent refine_protocol Refine Assay Protocol Based on Findings check_time_dependence->refine_protocol If time-dependent, standardize pre-incubation check_assay_conditions Verify Assay Conditions (Enzyme/Substrate Concentration, pH, Temperature) check_non_specific_inhibition->check_assay_conditions If no non-specific inhibition check_non_specific_inhibition->refine_protocol If non-specific, modify assay components check_assay_conditions->refine_protocol troubleshoot_solubility->refine_protocol end_point Consistent IC50 Values Achieved refine_protocol->end_point

Caption: Troubleshooting workflow for inconsistent IC50 values.

High Background Signal in Cell-Based Assays

High background signals can mask the true biological effect of this compound. Here is a guide to address this issue:

  • Compound Interference with Assay Readout:

    • Test for Autofluorescence: If using a fluorescence-based assay, measure the fluorescence of the compound alone at the excitation and emission wavelengths of your reporter.

    • Test for Luciferase Inhibition/Activation: In luciferase-based assays, run a control with the compound and recombinant luciferase to check for direct effects on the reporter enzyme.

  • Cell Health and Viability:

    • Microscopic Examination: Visually inspect the cells treated with the compound under a microscope for any signs of stress or death that might not be captured by your primary assay.

    • Orthogonal Viability Assay: Use a different viability assay to confirm the results. For example, if you are using an MTT assay, confirm with a CellTiter-Glo® or trypan blue exclusion assay.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated for this compound.

Table 1: Hypothetical IC50 Values for this compound in an Enzyme Inhibition Assay under Different Conditions.

Assay ConditionPre-incubation TimeIC50 (µM)
Standard Buffer15 min5.2 ± 1.8
Standard Buffer60 min1.1 ± 0.3
Standard Buffer + 1% BSA60 min3.5 ± 0.7

This data illustrates a potential time-dependent inhibition and the effect of protein binding on the apparent potency.

Table 2: Hypothetical EC50 and CC50 Values for this compound in a Cell-Based Assay.

Assay TypeCell LineEC50 (µM)CC50 (µM)Therapeutic Index (CC50/EC50)
Antiviral AssayA5492.512.55
Cytokine InhibitionTHP-11.89.05

This table showcases a narrow therapeutic index, a common challenge that may require further investigation.

Experimental Protocols

Representative Enzyme Inhibition Assay Protocol

This protocol is a general guideline for assessing the inhibitory activity of this compound against a hypothetical kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase and substrate solutions in assay buffer at 2X the final concentration.

  • Assay Procedure:

    • Serially dilute the compound stock solution in assay buffer.

    • Add 5 µL of the diluted compound to a 384-well plate.

    • Add 5 µL of the 2X kinase solution and incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence or fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Representative Cell Viability (MTT) Assay Protocol

This protocol provides a general method for evaluating the cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.

Signaling Pathway and Workflow Diagrams

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase in a pro-inflammatory signaling pathway.

G cluster_cell Cell receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat stat_p p-STAT stat->stat_p Phosphorylation nucleus Nucleus stat_p->nucleus Dimerization & Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression cytokines Inflammatory Cytokines gene_expression->cytokines ligand Cytokine ligand->receptor inhibitor This compound inhibitor->jak

Caption: Hypothetical inhibition of the JAK-STAT pathway.

Validation & Comparative

A Comparative Analysis of 4-(Benzyloxy)-2-hydrazinylpyridine and Other Hydrazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative study of 4-(Benzyloxy)-2-hydrazinylpyridine and other hydrazine derivatives, focusing on their potential as biologically active agents. While direct experimental data for this compound is limited in publicly available literature, this report offers a comprehensive analysis based on its structural components and the well-documented activities of related compounds. This guide synthesizes available data to predict a putative activity profile and provides representative experimental protocols for future research.

Hydrazine derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry and drug development.[1][2] Their structural diversity allows for the synthesis of molecules with a wide range of therapeutic applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The subject of this guide, this compound, combines three key structural features: a pyridine core, a hydrazinyl functional group, and a benzyloxy substituent. Each of these components is known to contribute significantly to the pharmacological profile of a molecule.

Comparative Biological Activities of Hydrazine Derivatives

Hydrazine-containing compounds have been extensively studied as inhibitors of various enzymes, owing to the reactive nature of the hydrazinyl moiety. This section compares the inhibitory activities of different classes of hydrazine derivatives against several key enzyme targets.

Enzyme Inhibition

Hydrazine derivatives have shown significant potential as inhibitors of several classes of enzymes, including monoamine oxidases (MAOs), carbonic anhydrases (CAs), and various proteases.

Table 1: Comparative Inhibitory Activity of Hydrazine Derivatives Against Various Enzymes

Hydrazine Derivative ClassTarget Enzyme(s)Reported IC50/Kᵢ ValuesReference(s)
PhenylhydrazinesQuinone-dependent amine oxidases (e.g., LOX)IC₅₀ values in the nM to µM range[5]
Hydrazides and SemicarbazidesQuinone-dependent amine oxidases (e.g., LOX)IC₅₀ values in the µM range[5]
Hydrazide/Hydrazine DerivativesAspartic Proteases (e.g., Cathepsin D, Plasmepsin-II)IC₅₀ values in the low µM range (1-2.5 µM)[6]
Hydrazone DerivativesMonoamine Oxidase A (hMAO-A)IC₅₀ values as low as 0.028 µM[7]
Thiazolylhydrazone DerivativesMonoamine Oxidase B (hMAO-B)Selective and reversible inhibition[8]
Pyridazine-based SulfonamidesCarbonic Anhydrases (hCA II, hCA IX)Kᵢ values in the single-digit nM range[1]
Anticancer Activity

The pyridine nucleus is a common scaffold in a multitude of FDA-approved drugs and is known for its diverse biological activities, including antiproliferative effects.[9] The introduction of different substituents on the pyridine ring can significantly modulate this activity.

Table 2: Antiproliferative Activity of Substituted Pyridine Derivatives

Pyridine Derivative TypeCancer Cell Line(s)Reported IC₅₀ ValuesReference(s)
Hydroxy-substituted PyridinesBreast Adenocarcinoma (MCF7)IC₅₀: 0.91 mM (for di-hydroxy substituted)[10]
Methoxy-substituted PyridinesHighly Invasive Breast Cancer (MDA-MB-231)IC₅₀: 0.0046 mM (for combined OMe and OH)[10]
2-oxo-pyridine and 1′H-spiro-pyridine derivativesColon Carcinoma (Caco-2)IC₅₀ values ranging from 7.83 to 13.61 µM[11]
Quinoline-based Dihydrazone DerivativesBreast Cancer (MCF-7)IC₅₀ values of 7.016 µM and 7.05 µM

Putative Biological Profile of this compound

Based on the analysis of its structural components, a putative biological profile for this compound can be proposed.

  • Enzyme Inhibition: The presence of the 2-hydrazinylpyridine moiety suggests potential inhibitory activity against enzymes such as monoamine oxidases or carbonic anhydrases. The benzyloxy group, being a bulky and hydrophobic substituent, could influence the binding affinity and selectivity towards specific enzyme isoforms.

  • Anticancer Activity: The pyridine core is a well-established pharmacophore in anticancer drug design. The combination of the benzyloxy and hydrazinyl groups could lead to antiproliferative activity against various cancer cell lines. Structure-activity relationship studies on related pyridine derivatives suggest that the nature and position of substituents are critical for activity.[9]

  • Antimicrobial Activity: Hydrazide-hydrazone derivatives have demonstrated a wide range of antimicrobial activities.[4] It is plausible that this compound could exhibit activity against certain bacterial or fungal strains.

Experimental Protocols

To facilitate future research on this compound and related compounds, this section provides detailed methodologies for key experiments.

Synthesis of Hydrazine Derivatives (General Protocol)

A common method for synthesizing hydrazinylpyridine derivatives involves the reaction of a corresponding pyridinium halide with hydrazine hydrate.

Protocol for Synthesis:

  • Mix the pyridinium halide precursor, hydrazine hydrate, and a suitable solvent (e.g., ethanol) in a reaction vessel.

  • Heat the reaction mixture under reflux for a specified period (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired hydrazinylpyridine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, Caco-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition Assay (Generic Protocol)

The inhibitory activity of a compound against a specific enzyme is typically determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Protocol for Enzyme Inhibition Assay:

  • Reaction Mixture Preparation: In a suitable buffer, prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. Include a control without the inhibitor.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate (or enzyme). Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the reaction velocity against the substrate concentration (for determining the mechanism of inhibition) or the inhibitor concentration. Determine the IC₅₀ value or the inhibition constant (Kᵢ).

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (e.g., Pyridinium Halide, Hydrazine Hydrate) reaction Chemical Reaction (e.g., Reflux in Ethanol) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Analysis (NMR, MS) purification->characterization antiproliferative Antiproliferative Assays (e.g., MTT Assay) characterization->antiproliferative enzyme Enzyme Inhibition Assays characterization->enzyme antimicrobial Antimicrobial Screening characterization->antimicrobial ic50 IC50 / Ki Determination antiproliferative->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis and biological evaluation of novel hydrazine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Hydrazine-based Kinase Inhibitor inhibitor->raf

Caption: Representative MAPK/ERK signaling pathway often targeted by kinase inhibitors.

logical_relationship cluster_components Structural Components cluster_activities Potential Biological Activities compound This compound pyridine Pyridine Ring compound->pyridine contains hydrazine Hydrazinyl Group compound->hydrazine contains benzyloxy Benzyloxy Group compound->benzyloxy contains anticancer Anticancer pyridine->anticancer enzyme_inhibition Enzyme Inhibition hydrazine->enzyme_inhibition antimicrobial Antimicrobial hydrazine->antimicrobial benzyloxy->anticancer benzyloxy->enzyme_inhibition

Caption: Logical relationship between the structural components of this compound and its putative biological activities.

References

structure-activity relationship (SAR) studies of 4-(Benzyloxy)-2-hydrazinylpyridine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Navigating the Structure-Activity Landscape of Pyridine Analogs: A Comparative Guide

A comprehensive analysis of the structure-activity relationships (SAR) for analogs related to 4-(benzyloxy)-2-hydrazinylpyridine remains an area of limited specific research. However, by examining closely related structural motifs, valuable insights can be gleaned to inform future drug discovery and development efforts. This guide provides a comparative analysis of reported SAR studies on 2-hydrazinylpyridine and 4-benzyloxypyridine derivatives, offering a synthesized perspective on their biological activities and the experimental protocols used for their evaluation.

This guide will focus on the anti-invasive properties of 6-(2-benzylidenehydrazinyl)pyridine derivatives, which share the core 2-hydrazinylpyridine scaffold. While direct SAR data for this compound analogs is not available in the reviewed literature, the information presented here on related compounds provides a foundational understanding for researchers, scientists, and drug development professionals.

Comparison of Anti-Invasive Activity of 2-Hydrazinylpyridine Analogs

The anti-invasive potential of a series of (E)-6-(2-benzylidenehydrazinyl)pyridine-3-sulfonamide derivatives has been evaluated in human breast (MDA-MB-231) and melanoma (A375) cancer cell lines. The half-maximal inhibitory concentrations (IC50) for the inhibition of cancer cell invasion are summarized in the table below.

Compound IDR1R2R3R4MDA-MB-231 IC50 (µM)A375 IC50 (µM)
3d HH3,4-di-OHH5.86.2
3f CH3Benzyl3,4-di-OHH7.58.1

Data extracted from a study on the inhibition of cancer cell invasion by novel sulfonamide analogs.[1]

Structure-Activity Relationship Insights:

The study from which the data is drawn indicates that the presence of a 3,4-dihydroxybenzylidene moiety attached to the hydrazinyl group is a key feature for the anti-invasive activity.[1] Specifically, compounds 3d and 3f demonstrated significant inhibitory effects on the invasiveness of both MDA-MB-231 and A375 tumor cell lines.[1] These compounds were also found to decrease the levels of extracellular matrix proteins and mesenchymal cell markers, suggesting a mechanism related to the inhibition of the epithelial-mesenchymal transition (EMT).[1]

While this study focuses on sulfonamide derivatives at the 3-position of the pyridine ring and a dihydroxy-substituted benzylidene group, it provides a valuable starting point for understanding the SAR of the 2-hydrazinylpyridine core. The introduction of a 4-benzyloxy group, as per the topic of this guide, would introduce a significant structural change. Based on general medicinal chemistry principles, a benzyloxy group at the 4-position could influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, which in turn could modulate its biological activity. However, without specific experimental data, the precise impact on anti-invasive activity remains speculative.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies. The following is a representative protocol for an in vitro cancer cell invasion assay.

In Vitro Invasion Assay

This assay is used to evaluate the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis.

  • Cell Culture: Human breast cancer (MDA-MB-231) and melanoma (A375) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Transwell Invasion Chamber Preparation: Transwell inserts with an 8 µm pore size polycarbonate membrane are coated with a thin layer of Matrigel, a basement membrane matrix. The coated inserts are placed into 24-well plates.

  • Cell Seeding: Cancer cells are serum-starved for 24 hours prior to the assay. A suspension of 5 x 10^4 cells in serum-free medium containing the test compounds at various concentrations is added to the upper chamber of the Transwell inserts. The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum.

  • Incubation: The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel-coated membrane.

  • Quantification of Invasion:

    • Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • Invading cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as 0.1% crystal violet.

    • The number of invading cells is counted under a microscope in several random fields.

    • Alternatively, the stained cells can be destained, and the absorbance of the destaining solution is measured using a microplate reader to quantify the relative number of invaded cells.

  • Data Analysis: The percentage of invasion inhibition is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits invasion by 50%, is determined from a dose-response curve.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow, starting from the design and synthesis of analogs to their biological evaluation and subsequent refinement of the chemical structure.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Refinement A Lead Compound Identification B Analog Design & Synthesis A->B Structural Modification C In Vitro Screening B->C Testing of Analogs D Determination of Potency (e.g., IC50) C->D Quantitative Measurement E SAR Analysis D->E Data Interpretation F Lead Optimization E->F Identification of Key Moieties F->B Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

References

validation of the biological target of compounds derived from 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the validation of biological targets for compounds structurally related to 4-(Benzyloxy)-2-hydrazinylpyridine.

Disclaimer: To date, publicly available scientific literature does not contain specific data on the biological target validation of compounds directly derived from the this compound scaffold. This guide therefore presents a comparative analysis of two structurally similar classes of compounds for which biological targets have been successfully identified and validated: N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as Androgen Receptor (AR) antagonists and 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as Monoamine Oxidase B (MAO-B) inhibitors . This information is intended to provide a framework for the potential target validation strategies for novel compounds based on the this compound core.

Comparison of Biological Activity and Target Engagement

The following tables summarize the quantitative data for representative compounds from the two analog series, highlighting their potency against their respective validated biological targets.

Table 1: Androgen Receptor Antagonistic Activity of N-(4-(benzyloxy)-phenyl)-sulfonamide Derivatives [1][2]

Compound IDStructureAR Antagonistic Activity (IC50, µM)Peptide Displacement Activity (IC50, µM)
T1-12 N/A0.4718.05
Enzalutamide (Reference)N/AN/AN/A

Structure not available in the provided search results. Data is based on the publication by Chai et al. (2022).[1][2]

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole Derivatives [3][4]

Compound IDStructureMAO-B Inhibitory Activity (IC50, µM)MAO-A Inhibitory Activity (IC50, µM)Selectivity Index (MAO-A/MAO-B)
3h N/A0.062> 10> 161
Safinamide (Reference)N/AN/AN/AN/A
Rasagiline (Reference)N/AN/AN/AN/A

Structure not available in the provided search results. Data is based on the publication by Cao et al. (2023).[3]

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to validate the biological targets of the aforementioned compound series.

Androgen Receptor Antagonist Activity Assay (Dual-Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of the Androgen Receptor.[5][6][7][8]

Objective: To quantify the antagonistic effect of test compounds on androgen-induced AR activity.

Materials:

  • HEK293T cells

  • AR expression vector (e.g., pCMV-hAR)

  • AR-responsive reporter vector (e.g., MMTV-luc)

  • Control vector with Renilla luciferase (e.g., pRL-TK)

  • Dihydrotestosterone (DHT)

  • Test compounds

  • Lipofectamine 2000

  • Dual-Glo Luciferase Assay System

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Transfection: Co-transfect the cells with the AR expression vector, MMTV-luc reporter vector, and pRL-TK control vector using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of DHT (e.g., 1 nM) and varying concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Enzalutamide).

  • Incubation: Incubate the plates for another 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition for each compound concentration relative to the DHT-only control. Determine the IC50 values by fitting the data to a dose-response curve.

Monoamine Oxidase B (MAO-B) Inhibitory Activity Assay (Fluorometric Assay)

This assay measures the inhibition of MAO-B enzymatic activity using a fluorometric method.[9][10][11][12][13]

Objective: To determine the potency of test compounds in inhibiting the catalytic activity of human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black plates

  • Fluorometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well black plate, prepare a reaction mixture containing potassium phosphate buffer and the recombinant human MAO-B enzyme.

  • Compound Incubation: Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control. Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 310 nm, Emission: 400 nm) at 37°C in a kinetic mode for 30 minutes. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis: Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC50 values by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR HSP HSP AR_HSP->HSP Dissociates Activated_AR Activated AR ARE Androgen Response Element Activated_AR->ARE Translocates & Dimerizes Gene_Transcription Target Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Antagonist AR Antagonist (e.g., T1-12) Antagonist->AR_HSP Inhibits Androgen Binding

Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition.

maob_signaling cluster_neuron Presynaptic Neuron Dopamine_cyto Cytosolic Dopamine MAO-B MAO-B (Mitochondrial Outer Membrane) Dopamine_cyto->MAO-B Metabolized by DOPAL DOPAL MAO-B->DOPAL H2O2 H2O2 MAO-B->H2O2 Inhibitor MAO-B Inhibitor (e.g., 3h) Inhibitor->MAO-B Inhibits

Caption: Monoamine Oxidase B (MAO-B) Dopamine Metabolism Pathway and Inhibition.

Experimental Workflow

target_validation_workflow Start Start: Novel Compound Hypothesis Hypothesize Biological Target (Based on Structural Similarity) Start->Hypothesis Primary_Screen Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) Hypothesis->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Hit_Identified->Hypothesis No Cell_Assay Cell-Based Functional Assay (e.g., Reporter Gene, Phenotypic Assay) Hit_Identified->Cell_Assay Yes Activity_Confirmed Activity Confirmed? Cell_Assay->Activity_Confirmed Activity_Confirmed->Primary_Screen No SAR Structure-Activity Relationship (SAR) Studies Activity_Confirmed->SAR Yes Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Validated Hit Compound Lead_Optimization->End

References

A Comparative Guide to the Synthetic Routes of 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(benzyloxy)-2-hydrazinylpyridine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several strategic pathways. This guide provides a detailed comparison of two primary synthetic routes, offering experimental protocols, quantitative data, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Diazotization and Reduction
Starting Material 4-(Benzyloxy)-2-chloropyridine4-(Benzyloxy)-2-aminopyridine
Key Reagents Hydrazine hydrateSodium nitrite, Tin(II) chloride
Reaction Steps One-pot reactionTwo-step, one-pot procedure
Typical Reaction Time 2 - 48 hours2 - 3 hours
Reaction Temperature 100 - 130 °C0 °C
Reported Yield 78 - 95% (analogous reactions)~96% (analogous reactions)[1]
Scalability Potentially scalable with process optimizationReadily scalable
Safety Considerations Use of highly corrosive and toxic hydrazine hydrate. Reaction is typically performed at high temperatures.Use of potentially unstable diazonium salt intermediates. Requires careful temperature control.

Synthetic Route Workflow

The following diagram illustrates the two primary synthetic pathways to this compound.

G cluster_0 Route 1: Nucleophilic Aromatic Substitution cluster_1 Route 2: Diazotization & Reduction A1 4-(Benzyloxy)-2-chloropyridine P This compound A1->P Hydrazine Hydrate 100-130°C B1 4-(Benzyloxy)-2-aminopyridine B2 Diazonium Salt Intermediate B1->B2 NaNO2, HCl 0°C P2 This compound B2->P2 SnCl2, HCl 0°C

Caption: Synthetic pathways to this compound.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 4-(Benzyloxy)-2-chloropyridine

This route involves the direct displacement of the chloro group from 4-(benzyloxy)-2-chloropyridine with hydrazine. While a specific protocol for this exact substrate is not widely published, the following procedure is adapted from established methods for the synthesis of 2-hydrazinopyridines from their 2-chloro precursors.[2][3][4]

Materials:

  • 4-(Benzyloxy)-2-chloropyridine

  • Hydrazine hydrate (80-99% solution)

  • Solvent (e.g., n-butanol, N,N-dimethylpropanolamine, or neat hydrazine hydrate)[2][3][4]

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(benzyloxy)-2-chloropyridine in the chosen solvent. If using neat hydrazine hydrate, it will serve as both reactant and solvent.

  • Add an excess of hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the chloropyridine is typically in the range of 1.5 to 10 equivalents.[3][4]

  • Heat the reaction mixture to a temperature between 100 °C and 130 °C.[3][4]

  • Maintain the reaction at this temperature for 2 to 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, it may be removed under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Expected Outcome:

Based on analogous reactions, this method is expected to produce this compound in good to excellent yields, potentially ranging from 78% to 95%.[4] The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Route 2: Diazotization and Reduction of 4-(Benzyloxy)-2-aminopyridine

This classical approach involves the conversion of the amino group of 4-(benzyloxy)-2-aminopyridine into a diazonium salt, which is then reduced in situ to the corresponding hydrazine. The following protocol is adapted from the well-established synthesis of 4-benzyloxyphenylhydrazine hydrochloride.[1]

Materials:

  • 4-(Benzyloxy)-2-aminopyridine

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Deionized water

  • Diethyl ether

Procedure:

  • Diazotization:

    • In a flask, suspend 4-(benzyloxy)-2-aminopyridine in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture remains at 0 °C.

    • Continue stirring the mixture at 0 °C for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the cold tin(II) chloride solution to the diazonium salt suspension, again maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour. A precipitate of the hydrazine hydrochloride salt should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and extracted. Alternatively, for many applications, the stable hydrochloride salt is used directly.

    • The product can be further purified by trituration with diethyl ether or by recrystallization.

Expected Outcome:

This method is known to be high-yielding for analogous aromatic amines, with reported yields of up to 96%.[1] The resulting this compound (or its hydrochloride salt) should be characterized by standard analytical techniques to confirm its structure and purity.

Concluding Remarks

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will likely depend on the availability of starting materials, desired scale of the reaction, and safety considerations.

  • Route 1 is a more direct, one-pot synthesis but may require higher temperatures and the handling of a large excess of corrosive hydrazine hydrate.

  • Route 2 is a classic and often high-yielding method that proceeds at a low temperature, but involves the in-situ formation of a potentially unstable diazonium intermediate, requiring careful temperature control.

Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their research and development needs.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-(Benzyloxy)-2-hydrazinylpyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to assess the biological activity of 4-(benzyloxy)-2-hydrazinylpyridine derivatives and structurally related compounds. Due to the limited availability of direct head-to-head comparative studies on a single series of these specific derivatives, this document synthesizes data from various sources to illustrate the evaluation process. The following sections present representative data from in vitro and in vivo studies on benzyloxy-phenyl and pyridinyl hydrazone analogs, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: A Comparative Look at Biological Activity

The following tables summarize quantitative data from in vitro and in vivo evaluations of hydrazone derivatives that share structural similarities with this compound. This data is compiled from multiple studies to provide a representative overview.

Table 1: In Vitro Biological Activity of Benzyloxy-Phenyl and Pyridinyl Hydrazone Analogs

Compound ClassAssay TypeTarget/Cell LineResult (IC₅₀/MIC)Reference
Benzisoxazole derivative with 3-(Benzyloxy)-4-methoxyphenyl moietyMTT AssayMDA-MB-231 (Triple-Negative Breast Cancer)50.36 ± 1.7 µM[1]
Benzyloxy Guanidine Hydrazone DerivativeMinimal Inhibitory Concentration (MIC)Staphylococcus aureus0.5 µg/mL[2][3][4]
Benzyloxy Guanidine Hydrazone DerivativeMinimal Inhibitory Concentration (MIC)Escherichia coli1 µg/mL[2][3][4][5]
Pyridine Hydrazone DerivativeIn vitro antimalarialPlasmodium falciparum (CQ-resistant)0.0402 µM
Salicylaldehyde Benzoylhydrazone DerivativesIn vitro anticancerLeukemic cell linesLow µM to nM range[6][7]

Table 2: In Vivo Biological Activity of Hydrazone and Benzyloxy-Phenyl Analogs

Compound ClassAnimal ModelAssay TypeDosage/RouteResultReference
Benzisoxazole derivative with 3-(Benzyloxy)-4-methoxyphenyl moietyMurine modelPeritoneal Angiogenesis AssayNot SpecifiedInhibition of neovascularization[1]
Pyridine Hydrazone DerivativesPlasmodium berghei-infected mice4-day suppressive test50 µmol/kg80-91% inhibition of parasite multiplication[8]
Novel 2-phenyl-4H-chromen derivativeLPS-induced inflammatory mouse modelAnti-inflammatoryNot SpecifiedDownregulation of NO, IL-6, and TNF-α[9]
Phenanthrolinones (Prolyl 4-hydroxylase inhibitors)Estradiol-stimulated rat uterusInhibition of collagen hydroxylationSingle oral doses>50% inhibition for ~8 hours[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Assay: MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human triple-negative breast cancer cells (MDA-MB-231) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the benzisoxazole derivative) and incubated for another 24-48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then determined.[1]

In Vivo Assay: Murine Peritoneal Angiogenesis Assay

This assay evaluates the anti-angiogenic potential of a compound in a living organism.

  • Animal Model: Healthy adult male Swiss albino mice are used for the experiment.

  • Induction of Angiogenesis: Peritoneal angiogenesis is induced by intraperitoneal injection of a sterile irritant, such as liquid paraffin or gelatin.

  • Compound Administration: The test compound (e.g., the benzisoxazole derivative) is administered to the mice, typically via intraperitoneal or oral routes, at a predetermined dose. A control group receives the vehicle alone.

  • Peritoneal Lavage: After a specific period (e.g., 24-48 hours), the mice are euthanized, and the peritoneal cavity is lavaged with heparinized PBS to collect peritoneal fluid and cells.

  • Evaluation of Angiogenesis: The number of newly formed blood vessels in the peritoneum is quantified. Additionally, the levels of angiogenic factors (e.g., VEGF) in the peritoneal fluid can be measured using ELISA. The extent of inhibition of neovascularization in the treated group is compared to the control group.[1]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for drug evaluation and a relevant signaling pathway that could be modulated by the tested compounds.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Compound Synthesis (this compound derivatives) cell_culture Cell Culture (e.g., Cancer Cell Lines) invitro_start->cell_culture enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Carbonic Anhydrase) invitro_start->enzyme_inhibition cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) cell_culture->cytotoxicity data_analysis_vitro Data Analysis (IC50 / Ki Determination) cytotoxicity->data_analysis_vitro enzyme_inhibition->data_analysis_vitro animal_model Animal Model Development (e.g., Tumor Xenograft, Inflammation Model) data_analysis_vitro->animal_model Lead Compound Selection compound_admin Compound Administration (Oral, IP) animal_model->compound_admin efficacy_study Efficacy Studies (e.g., Tumor Growth Inhibition) compound_admin->efficacy_study toxicity_study Toxicity Studies (e.g., Body Weight, Histopathology) compound_admin->toxicity_study data_analysis_vivo Data Analysis (Efficacy & Safety Profile) efficacy_study->data_analysis_vivo toxicity_study->data_analysis_vivo preclinical Preclinical Development data_analysis_vivo->preclinical Preclinical Candidate

Caption: Experimental workflow for the evaluation of novel chemical entities.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription inhibitor Hydrazone Derivative (Potential Inhibitor) inhibitor->RTK inhibitor->RAF

References

Assessing the Selectivity and Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for 4-(Benzyloxy)-2-hydrazinylpyridine Based Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. A key challenge in this field is to design molecules that are highly selective for their intended target kinase, thereby minimizing off-target effects that can lead to toxicity and reduced therapeutic efficacy. This guide provides a framework for assessing the selectivity and potential off-target effects of novel chemical series, using the hypothetical 4-(benzyloxy)-2-hydrazinylpyridine scaffold as an example for researchers and drug development professionals. While a comprehensive search of public databases and scientific literature did not yield specific selectivity and off-target data for this compound based kinase inhibitors, this guide outlines the standard experimental approaches and data presentation formats that would be employed in such an evaluation.

For the purpose of illustration, we will refer to a hypothetical this compound based molecule as BHP-1 .

Data Presentation: Comparative Analysis of Kinase Inhibitor Selectivity

Quantitative data on the inhibitory activity of a compound against a panel of kinases is crucial for assessing its selectivity. This data is typically presented in tables that allow for easy comparison with known reference compounds.

Table 1: Kinase Selectivity Profile of BHP-1 Against a Panel of Representative Kinases

Kinase TargetBHP-1 IC50 (nM)Reference Inhibitor 1 (e.g., Staurosporine) IC50 (nM)Reference Inhibitor 2 (e.g., Dasatinib) IC50 (nM)
Target Kinase X 15 51
Kinase A500105
Kinase B>10,00082
Kinase C1,2001510
Kinase D8,0002025
... (additional kinases).........

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Table 2: Off-Target Binding Profile of BHP-1 Against a Panel of Non-Kinase Targets

Off-Target Protein FamilyTargetBHP-1 Kd (nM)Known Ligand Kd (nM)
GPCRsReceptor Y>10,00050
Ion ChannelsChannel Z>10,000100
ProteasesProtease W5,00020
... (additional targets).........

Kd values represent the dissociation constant, a measure of binding affinity. Lower values indicate stronger binding.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results.

1. Kinase Selectivity Profiling using a Luminescent Kinase Assay

This protocol is adapted from commercially available kinase profiling systems and is a common method for determining the IC50 values of an inhibitor against a large panel of kinases.

  • Materials :

    • Purified recombinant kinases

    • Specific peptide substrates for each kinase

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • Test compound (BHP-1) and reference inhibitors

    • 384-well assay plates

  • Procedure :

    • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

    • Dispense a small volume of the diluted compounds into the wells of a 384-well plate.

    • Prepare a kinase/substrate mixture in the assay buffer and add it to the wells containing the compounds.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

2. Cellular Assay for Target Engagement

This protocol assesses the ability of the inhibitor to engage its target kinase within a cellular context.

  • Materials :

    • Cancer cell line known to be dependent on the target kinase.

    • Cell culture medium and supplements.

    • Test compound (BHP-1).

    • Lysis buffer.

    • Antibodies specific for the phosphorylated and total forms of a known downstream substrate of the target kinase.

    • Western blotting reagents and equipment.

  • Procedure :

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified duration.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform Western blotting using antibodies against the phosphorylated and total substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration.

    • A decrease in the phosphorylation of the downstream substrate indicates target engagement by the inhibitor.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound Compound Dilution (BHP-1 & References) dispense Dispense Compounds to 384-well Plate compound->dispense kinase_prep Kinase & Substrate Preparation add_kinase Add Kinase/Substrate Mix kinase_prep->add_kinase atp_prep ATP Solution add_atp Initiate Reaction with ATP atp_prep->add_atp dispense->add_kinase add_kinase->add_atp incubation Incubate at RT add_atp->incubation stop_reaction Stop Reaction & Add Detection Reagent incubation->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence data_analysis Data Analysis (IC50 Determination) read_luminescence->data_analysis

Caption: Workflow for assessing kinase inhibitor selectivity.

Diagram 2: Simplified MAPK/ERK Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Hypothetical Inhibitor (e.g., BHP-1 targeting RAF) Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway.

Diagram 3: Logical Workflow for Off-Target Effect Evaluation

G start Novel Compound Series (e.g., 4-(Benzyloxy)-2- hydrazinylpyridine based) primary_screen Primary Target Assay (e.g., Kinase X) start->primary_screen selectivity_panel Broad Kinase Panel Screen (e.g., >100 kinases) primary_screen->selectivity_panel Potent Hits off_target_screen Broad Off-Target Panel (GPCRs, Ion Channels, etc.) primary_screen->off_target_screen Potent Hits hit_validation Hit Validation & IC50/Kd Determination selectivity_panel->hit_validation Selective Hits off_target_screen->hit_validation Clean Profile cellular_assays Cellular Target Engagement & Phenotypic Assays hit_validation->cellular_assays in_vivo In Vivo Efficacy & Toxicity Studies cellular_assays->in_vivo decision Lead Candidate Selection in_vivo->decision

Caption: Evaluating off-target effects of new compounds.

Unveiling the Binding Mode: A Comparative Guide for 4-(Benzyloxy)-2-hydrazinylpyridine Derivatives and Their Interaction with Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the precise understanding of a compound's binding mode to its biological target is paramount for rational drug design and optimization. This guide provides a comparative analysis of the binding characteristics of 4-(benzyloxy)-2-hydrazinylpyridine derivatives, with a focus on their putative interaction with carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes. Drawing upon experimental data from closely related benzenesulfonamide-hydrazone inhibitors, this document outlines the key molecular interactions, presents quantitative binding data, and details the experimental protocols used to elucidate these interactions.

Deciphering the Interaction: The Putative Binding Mode

While a crystal structure of a this compound derivative complexed with a carbonic anhydrase is not yet publicly available, a robust model of its binding mode can be inferred from the extensive studies on analogous benzenesulfonamide-based inhibitors. The canonical binding mechanism of sulfonamide inhibitors to the active site of carbonic anhydrases is well-established. It involves the coordination of the sulfonamide's anionic nitrogen to the catalytic zinc ion (Zn²⁺) located at the bottom of a conical active site cleft.

The this compound scaffold is hypothesized to orient itself in a similar fashion. The hydrazinyl group, potentially in conjunction with a benzenesulfonamide moiety if present, would anchor the molecule to the zinc ion. The benzyloxy-pyridine portion of the molecule would then extend into the active site cavity, forming various non-covalent interactions with amino acid residues. These interactions can include hydrogen bonds and van der Waals forces with residues in both the hydrophilic and hydrophobic regions of the active site, contributing to the overall binding affinity and isoform selectivity.

Molecular docking studies of related hydrazonobenzenesulfonamides have shown that the phenyl ring of the benzyloxy group can occupy a pocket lined by hydrophobic residues, while the pyridine nitrogen may form hydrogen bonds with nearby amino acid side chains or water molecules.[1][2] The specific substitution pattern on the benzyloxy and pyridine rings would dictate the precise nature and strength of these interactions, offering a pathway for medicinal chemists to fine-tune the potency and selectivity of these derivatives.

Hypothesized Binding Mode of a Sulfonamide-Modified This compound Derivative in the Carbonic Anhydrase Active Site cluster_active_site Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Zn Zn²⁺ His94 His94 His94->Zn H-bond His96 His96 His96->Zn H-bond His119 His119 His119->Zn H-bond Thr199 Thr199 Thr200 Thr200 Hydrophobic_Pocket Hydrophobic Pocket Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-bond Hydrazinyl -NH-NH- Sulfonamide->Hydrazinyl Linkage Pyridine Pyridine Ring Hydrazinyl->Pyridine Linkage Benzyloxy Benzyloxy Group Pyridine->Benzyloxy Linkage Benzyloxy->Hydrophobic_Pocket van der Waals

Caption: Hypothesized binding of a sulfonamide-modified derivative.

Comparative Inhibitory Activity

To provide a quantitative basis for comparison, the following table summarizes the inhibitory activities of several benzenesulfonamide-hydrazone derivatives against various human carbonic anhydrase (hCA) isoforms. These compounds, structurally related to the this compound scaffold, demonstrate potent inhibition, particularly against hCA II, hCA IX, and hCA XII. The data is presented as inhibition constants (Kᵢ), with lower values indicating higher potency.

Compound IDTarget IsoformKᵢ (nM)[1]
Hydrazone 8 hCA I134.5
hCA II7.8
hCA IX25.4
hCA XII5.9
Hydrazone 9 hCA I156.9
hCA II8.3
hCA IX28.1
hCA XII6.2
Hydrazone 10 hCA I189.3
hCA II9.5
hCA IX30.2
hCA XII6.8
Hydrazone 11 hCA I205.7
hCA II10.1
hCA IX33.6
hCA XII7.1
Acetazolamide (Standard) hCA I250.0
hCA II12.0
hCA IX25.0
hCA XII5.7

Experimental Protocols: Elucidating Binding Affinity

The determination of carbonic anhydrase inhibition is routinely performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton.

Stopped-Flow CO₂ Hydrase Assay Protocol
  • Reagent Preparation:

    • Enzyme Solution: A solution of the purified human carbonic anhydrase isoform (e.g., hCA II) is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5) to a final concentration of approximately 10 µM.

    • Inhibitor Solutions: A stock solution of the test compound (e.g., a this compound derivative) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of inhibitor concentrations.

    • CO₂ Substrate Solution: A CO₂-saturated solution is prepared by bubbling CO₂ gas through a buffered solution containing a pH indicator (e.g., p-nitrophenol).

    • Buffer Solution: A buffer solution (e.g., 20 mM Tris-HCl, pH 8.3, containing 0.2 M Na₂SO₄) is used to maintain the pH during the reaction.

  • Instrumentation:

    • A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and to monitor the change in absorbance of the pH indicator over time.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with various concentrations of the inhibitor for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding equilibrium to be reached.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO₂ substrate solution in the stopped-flow instrument.

    • The initial rate of the hydration reaction is measured by monitoring the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm for p-nitrophenol). The uncatalyzed rate is determined in the absence of the enzyme.

  • Data Analysis:

    • The initial reaction rates are plotted against the inhibitor concentration.

    • The IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.

    • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.[3][4]

Experimental Workflow for Determining Carbonic Anhydrase Inhibition Prep_Enzyme Prepare Enzyme Solution (hCA) Incubation Pre-incubate Enzyme with Inhibitor Prep_Enzyme->Incubation Prep_Inhibitor Prepare Inhibitor Solutions (Test Compound) Prep_Inhibitor->Incubation Prep_Substrate Prepare CO₂ Substrate Solution Mixing Rapid Mixing in Stopped-Flow Instrument Prep_Substrate->Mixing Incubation->Mixing Measurement Monitor Absorbance Change (pH indicator) Mixing->Measurement Analysis Data Analysis: Plot Rates vs. [Inhibitor] Measurement->Analysis Calculation Calculate IC₅₀ and Kᵢ Analysis->Calculation

Caption: Workflow for CA inhibition assay.

Conclusion

The exploration of this compound derivatives as potential carbonic anhydrase inhibitors is a promising avenue for the development of novel therapeutics. While direct experimental evidence for their binding mode is still forthcoming, the wealth of data on structurally related compounds provides a strong foundation for a hypothetical binding model centered on the coordination of a key functional group to the active site zinc ion. The comparative analysis of inhibitory activities and the detailed experimental protocols presented in this guide offer valuable insights for researchers, scientists, and drug development professionals engaged in the design and evaluation of this important class of molecules. Further crystallographic and detailed structure-activity relationship studies will be instrumental in definitively confirming the binding mode and unlocking the full therapeutic potential of these compounds.

References

The Reproducibility and Robustness of 4-(Benzyloxy)-2-hydrazinylpyridine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the competitive landscape of drug discovery and development, the reproducibility and robustness of experimental results are paramount. This guide provides a comparative analysis of 4-(Benzyloxy)-2-hydrazinylpyridine, a heterocyclic compound of interest, designed for researchers, scientists, and drug development professionals. Due to a lack of publicly available experimental data specifically detailing the reproducibility and robustness of this compound, this guide will focus on the broader context of related pyridine and hydrazine derivatives, offering insights into their general biological activities and the methodologies used to assess them.

Understanding the Landscape: Pyridine and Hydrazine Derivatives in Research

Pyridine and hydrazine moieties are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] Derivatives of these families have been investigated for a range of therapeutic applications, including anticancer and antimicrobial treatments. While specific data on this compound is scarce, the general experimental approaches and observed activities of similar compounds can provide a valuable comparative framework.

General Biological Activities of Related Compounds

Studies on various substituted pyridine and hydrazine derivatives have demonstrated a spectrum of biological effects, which are summarized below. It is important to note that these activities are not directly attributable to this compound but represent the potential areas of investigation for this compound.

Table 1: Overview of Biological Activities of Related Pyridine and Hydrazine Derivatives

Compound ClassBiological ActivityReported IC50/ActivityReference
Hydrazide-hydrazone derivativesAntimicrobialVaries by derivative and microbial strain[3]
Pyridine-3-sulfonamide analogsAnti-metastaticInhibition of cancer cell invasion[4]
Hydrazones of 4-(Trifluoromethyl)benzohydrazideEnzyme Inhibition (AChE and BuChE)IC50 values in the µM range[5]
4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidinesCK2 InhibitionMicromolar IC50 values[6]

Methodologies for Assessing Performance and Reproducibility

To ensure the reliability of experimental findings, robust and well-documented protocols are essential. The following section outlines general methodologies commonly employed in the evaluation of compounds similar to this compound. These protocols serve as a foundation for establishing reproducible and robust experimental designs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Test compound (e.g., this compound)

    • Recombinant kinase

    • Kinase-specific substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the recombinant kinase to the wells of a 384-well plate.

    • Add the diluted test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for evaluating the effect of a compound on cell proliferation and viability.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizing Experimental Workflows

To enhance clarity and understanding of the experimental processes, the following diagrams illustrate a typical workflow for kinase inhibitor screening and a general logic for assessing experimental reproducibility.

G cluster_0 Kinase Inhibitor Screening Workflow A Compound Library B Primary Screening (Single Concentration) A->B C Hit Identification B->C D Dose-Response Assay C->D E IC50 Determination D->E F Selectivity Profiling E->F G Lead Compound F->G

Caption: A typical workflow for identifying and characterizing kinase inhibitors.

G cluster_1 Logic for Assessing Experimental Reproducibility A Initial Experiment B Repeat Experiment (Same Conditions) A->B C Consistent Results? B->C D Reproducible Result C->D Yes E Investigate Variables C->E No F Refine Protocol E->F F->B

Caption: A logical flow for ensuring the reproducibility of experimental outcomes.

Conclusion

References

comparing the chemical reactivity of 4-(Benzyloxy)-2-hydrazinylpyridine to other nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the nucleophilic character of heterocyclic compounds is of paramount importance for the construction of complex molecular architectures. Among these, pyridine derivatives bearing hydrazine moieties are particularly noteworthy for their utility as versatile building blocks. This guide provides a comparative analysis of the chemical reactivity of 4-(Benzyloxy)-2-hydrazinylpyridine against other common nucleophiles. Due to the limited availability of direct kinetic data for this specific molecule, this comparison leverages experimental data from structurally analogous compounds to provide a substantive and objective assessment of its anticipated nucleophilic potential.

Relative Nucleophilicity: A Data-Driven Comparison

The following table summarizes the second-order rate constants for the reactions of various nucleophiles with a common electrophile, providing a quantitative basis for comparing their reactivity. The data presented here is compiled from various studies and serves to position the expected reactivity of this compound within a broader context.

NucleophileElectrophileSolventSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
This compound (Estimated) VariousVariousEstimated to be moderately high
4-MethoxypyridineMethyl IodideMethanol1.3 x 10⁻⁴
PyridineMethyl IodideMethanol5.8 x 10⁻⁵
2-HydrazinopyridineBenzaldehydeEthanol(Qualitatively reactive)
Hydrazine2,4-DinitrochlorobenzeneMethanol3.3 x 10⁻²
Aniline2,4-DinitrochlorobenzeneMethanol1.7 x 10⁻⁴
Piperidine2,4-DinitrochlorobenzeneMethanol1.1 x 10¹

Note: The reactivity of this compound is expected to be influenced by the electron-donating benzyloxy group at the 4-position, which should enhance the nucleophilicity of the pyridine ring nitrogen, and the inherent reactivity of the hydrazine moiety. The hydrazine group itself is a potent nucleophile due to the alpha effect.

Experimental Protocol: Determination of Nucleophilic Reactivity

The quantitative data presented above is typically acquired through kinetic studies that monitor the rate of a nucleophilic substitution or addition reaction. A common experimental approach involves reacting the nucleophile of interest with a suitable electrophile that possesses a chromophore, allowing the reaction progress to be monitored spectrophotometrically.

A General Protocol for Determining Second-Order Rate Constants:

  • Preparation of Solutions:

    • A stock solution of the nucleophile (e.g., this compound) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • A stock solution of a chromophoric electrophile (e.g., 2,4-dinitrochlorobenzene) is prepared in the same solvent.

  • Kinetic Measurements:

    • The reaction is initiated by mixing known concentrations of the nucleophile and electrophile solutions in a thermostated cuvette. The concentration of the nucleophile is typically kept in large excess to ensure pseudo-first-order kinetics.

    • The change in absorbance at the wavelength corresponding to the formation of the product or the consumption of the electrophile is monitored over time using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.

    • The experiment is repeated with varying concentrations of the nucleophile.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.

Visualizing the Experimental Workflow

The logical flow of a typical kinetic experiment to determine nucleophilic reactivity can be represented as follows:

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Nucleophile Stock Solution C Mix Reactants in Thermostated Cuvette A->C B Prepare Electrophile Stock Solution B->C D Monitor Absorbance vs. Time (UV-Vis) C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constant (k₂) from Slope F->G

Caption: Workflow for determining nucleophilic rate constants.

Signaling Pathway of Nucleophilic Aromatic Substitution

The reaction of this compound with an activated aryl halide, a common method to assess nucleophilicity, proceeds through a well-established SₙAr (Nucleophilic Aromatic Substitution) mechanism. This pathway involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

sn_ar_pathway Reactants This compound + Activated Aryl Halide Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Halide Ion Intermediate->Products Loss of Leaving Group

Caption: SₙAr reaction pathway for hydrazinylpyridine.

Safety Operating Guide

Essential Safety and Disposal Procedures for 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and logistical information for the safe handling and proper disposal of 4-(Benzyloxy)-2-hydrazinylpyridine. Adherence to these procedural guidelines is essential for ensuring laboratory safety and environmental protection. The following protocols are based on established best practices for handling hazardous chemical compounds, specifically hydrazine derivatives.

I. Hazard Identification and Safety Precautions

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: Hydrazine and some of its derivatives are considered potential carcinogens.

  • Flammability: Some hydrazine derivatives are flammable.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. An apron may be required for larger quantities.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

II. Quantitative Data Summary

The following table summarizes key hazard information extrapolated from related hydrazine compounds. These values should be considered indicative of the potential hazards of this compound.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 3 / 4P301 + P310 + P330[1]
Acute Toxicity, DermalCategory 3P302 + P352[2]
Acute Toxicity, InhalationCategory 2 / 3P304 + P340[2]
Skin Corrosion/IrritationCategory 1B / 2P264, P332 + P317[2]
Serious Eye Damage/IrritationCategory 1 / 2P305 + P351 + P338[2]
Skin SensitizationCategory 1P272, P333 + P313
CarcinogenicityCategory 1B / 2P201, P202[1]
Respiratory SensitizationCategory 3P261, P319[2]

III. Proper Disposal Procedures

Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash. The primary method for rendering hydrazine compounds less harmful is through chemical neutralization via oxidation.

Experimental Protocol for Neutralization of this compound Waste:

Objective: To safely neutralize small quantities of this compound waste in a laboratory setting prior to final disposal by a certified waste management company.

Materials:

  • This compound waste (solid or in a compatible solvent).

  • Water.

  • 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.

  • Stir plate and stir bar.

  • Appropriate glass beaker or flask.

  • pH paper or pH meter.

Procedure:

  • Work Area Setup: Perform the entire procedure in a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Dilution:

    • Carefully transfer the this compound waste into a large beaker.

    • Slowly add water to the waste with stirring to create a dilute solution of no more than 5% concentration. This step is critical to control the exothermic nature of the neutralization reaction.

  • Neutralization:

    • While continuously stirring the diluted waste solution, slowly add the 5% sodium hypochlorite or calcium hypochlorite solution. A general guideline is to add an equal volume of the hypochlorite solution to the diluted waste solution.[3]

    • Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, slow down the rate of addition.

  • Completion Check:

    • After the addition is complete, continue stirring the solution for at least one hour to ensure the reaction goes to completion.

    • Test the pH of the resulting solution and neutralize if necessary (adjust to a pH between 6 and 8) using a suitable acid or base (e.g., dilute HCl or NaOH).

  • Final Disposal:

    • The neutralized solution should be collected in a clearly labeled hazardous waste container. The label should indicate the contents (e.g., "Neutralized this compound waste") and the date of neutralization.

    • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.

IV. Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

V. Mandatory Visualization

The following diagram illustrates the workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Workflow prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood start Start: Have Waste This compound dilute Dilute Waste to <5% with Water start->dilute neutralize Slowly Add 5% Sodium Hypochlorite Solution dilute->neutralize stir Stir for 1 Hour neutralize->stir check_ph Check and Neutralize pH (6-8) stir->check_ph collect Collect in Labeled Hazardous Waste Container check_ph->collect end Arrange for EHS Pickup collect->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4-(Benzyloxy)-2-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(Benzyloxy)-2-hydrazinylpyridine was located. This guidance is compiled from SDSs of structurally related and hazardous compounds, including [4-(Benzyloxy)phenyl]hydrazine and various hydrazine derivatives. Researchers must handle this compound with extreme caution, assuming it possesses significant hazards.

Hazard Assessment

This compound belongs to the hydrazine chemical class, which is associated with severe health risks. Based on data from analogous compounds, it should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Likely toxic or fatal if swallowed, inhaled, or in contact with skin.[1][2]

  • Corrosivity: May cause severe skin burns and serious eye damage.[1][3]

  • Carcinogenicity: Hydrazine and its derivatives are often considered potential or known carcinogens.[1][2][4]

  • Sensitization: May cause an allergic skin reaction.[1][2]

  • Organ Toxicity: Potential for damage to the liver, kidneys, blood, and central nervous system.[1][3][5]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[6][7][8]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE is mandatory to minimize exposure.

PPE CategoryItemSpecifications & Best Practices
Eye & Face Protection Chemical Splash GogglesMust be tightly fitting and conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]
Face ShieldWear an 8-inch minimum face shield in addition to goggles, especially when there is a splash or explosion risk.[1][5][9]
Hand Protection Chemical-Resistant GlovesUse Neoprene or Nitrile gloves.[5] Do not use latex gloves. Inspect gloves for tears or holes before each use.[6] Wash and dry hands after removing gloves.
Body Protection Flame-Retardant Lab CoatA complete suit protecting against chemicals is recommended.[1] At a minimum, a flame-retardant, long-sleeved lab coat should be worn and kept buttoned.[5]
Protective ClothingWear long pants and closed-toe shoes made of a non-absorbent material (e.g., leather or rubber).[5][6]
Respiratory Protection RespiratorAll handling of solids and solutions must occur in a certified chemical fume hood.[2] If engineering controls are insufficient or for emergency response, a full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA) is required.[1][5][10] Standard dust masks are not sufficient.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety.

Operational Plan:

  • Preparation: Before handling, review all available safety information and ensure the chemical fume hood is functioning correctly. An emergency eyewash and safety shower must be accessible and tested.[5][11]

  • Location: Conduct all manipulations, including weighing and solution preparation, inside a chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Handling:

    • Avoid all direct contact with the substance.[3]

    • Use compatible tools (e.g., spatulas) for transfers.

    • Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[6][11]

    • Store separately from incompatible materials such as strong oxidizing agents and acids.[5][11]

  • Post-Handling: Thoroughly wash hands and forearms after work and before leaving the laboratory.[2][6] Decontaminate all surfaces and equipment after use.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected as hazardous waste.

  • Containers: Use designated, sealed, and clearly labeled hazardous waste containers.

  • Clothing: Any clothing that becomes contaminated must be removed immediately and decontaminated or disposed of as hazardous waste.[2][10] Do not launder contaminated clothing at home.

  • Procedure: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

Emergency Procedures

Emergency SituationImmediate Action Required
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes using a safety shower. Remove all contaminated clothing while flushing. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide respiratory support. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material. Collect the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[1]

Quantitative Data for Related Compounds

Since no specific data exists for the target compound, the following data for Hydrazine Monohydrate is provided for hazard context.

PropertyValueSource Compound
Boiling Point 120.1 °C (248.2 °F)Hydrazine Monohydrate
Melting Point -51.7 °C (-61.1 °F)Hydrazine Monohydrate
Density 1.032 g/cm³ at 25 °CHydrazine Monohydrate

Safe Handling Workflow

Safe_Handling_Workflow Workflow for Handling this compound cluster_Prep 1. Preparation cluster_Handling 2. Handling (in Fume Hood) cluster_Cleanup 3. Cleanup & Disposal A Review Safety Info & Plan Experiment B Verify Fume Hood, Eyewash & Shower A->B C Don Full PPE B->C D Weigh & Prepare Reagents C->D E Perform Experiment D->E F Close & Store Primary Container E->F G Segregate All Contaminated Waste F->G H Decontaminate Work Area & Equipment G->H I Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J End End J->End Start Start Start->A

Caption: A procedural workflow for safely handling potent chemical agents.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.